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  • Product: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine
  • CAS: 81465-78-3

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (tBPIA) | CAS: 81465-78-3 | Formula: C13H16N2O Executive Summary & Structural Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (tBPIA) | CAS: 81465-78-3 | Formula: C13H16N2O

Executive Summary & Structural Rationale

In modern targeted oncology and medicinal chemistry, the elucidation of a compound's mechanism of action (MoA) in vitro is the critical bridge between phenotypic discovery and rational drug design. 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (tBPIA) is a privileged pharmacophore and versatile building block frequently utilized in the synthesis of potent receptor tyrosine kinase (RTK) inhibitors, including those targeting RET, FLT3, and Aurora Kinase B .

The structural causality behind tBPIA's efficacy lies in its dual-action geometry:

  • The 3-Amino Isoxazole Core: Acts as a potent hydrogen-bond donor/acceptor system. The primary amine and the isoxazole nitrogen/oxygen perfectly mimic the adenine ring of ATP, allowing for robust engagement with the kinase hinge region.

  • The 4-Tert-butylphenyl Moiety: Provides a bulky, highly lipophilic vector that drives deep into hydrophobic pockets (such as the DFG-out allosteric pocket or specific back pockets), significantly enhancing residence time and target selectivity .

This technical whitepaper provides an in-depth, self-validating workflow for profiling the in vitro mechanism of action of tBPIA-derived scaffolds, transitioning from biophysical binding kinetics to cellular pathway modulation.

In Vitro Mechanistic Profiling Workflow

To definitively establish the MoA of a tBPIA-based inhibitor, a tripartite orthogonal validation system is required. Relying solely on enzymatic IC50 values is insufficient due to the risk of assay interference (e.g., aggregation, fluorescence quenching). We must correlate biochemical potency with biophysical binding kinetics and cellular target engagement.

MoA_Workflow Start tBPIA Scaffold (CAS: 81465-78-3) Enzymatic Enzymatic Profiling (ATP Competition Assay) Start->Enzymatic Biophysical Biophysical Binding (SPR Kinetics) Start->Biophysical Mechanism Defined Mechanism of Action (Type I/II Kinase Inhibition) Enzymatic->Mechanism Biophysical->Mechanism Cellular Cellular Assays (Biomarker Modulation) Mechanism->Cellular

Workflow for in vitro mechanistic profiling of tBPIA.

Protocol 1: Enzymatic Target Engagement & ATP Competition

Causality & Rationale: To establish whether the tBPIA scaffold acts as a Type I (active conformation) or Type II (inactive DFG-out conformation) kinase inhibitor, we must perform enzymatic assays at varying ATP concentrations . A rightward shift in the IC50 value proportional to the ATP concentration confirms competitive binding at the ATP site.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., recombinant human RET or FLT3, 1 nM final concentration), peptide substrate (e.g., Poly(Glu,Tyr) 4:1, 0.2 mg/mL), and assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Titration: Serially dilute the tBPIA derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize plastic adherence.

  • ATP Stratification: Initiate the reaction by adding ATP at three distinct concentrations: 0.1×Km​ , 1×Km​ , and 10×Km​ (where Km​ is predetermined for the specific kinase).

  • Incubation & Detection: Incubate for 60 minutes at 25°C. Stop the reaction using the ADP-Glo™ Kinase Assay protocol. Add 5 µL of ADP-Glo Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Self-Validation (Quality Control): Calculate the Z'-factor for each plate using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay.

  • Data Analysis: Read luminescence and fit the dose-response curves using a four-parameter logistic non-linear regression model.

Representative Quantitative Data
Kinase TargetATP ConcentrationIC50 (nM)Hill SlopeMoA Classification
RET (WT) Km​ (10 µM)4.2 ± 0.51.1ATP-Competitive
RET (WT) 10×Km​ (100 µM)38.5 ± 2.11.0ATP-Competitive
FLT3 (ITD) Km​ (15 µM)12.4 ± 1.20.9ATP-Competitive
Aurora B Km​ (5 µM)> 10,000N/ANon-binder

Protocol 2: Biophysical Binding Kinetics via SPR

Causality & Rationale: While enzymatic assays provide functional IC50 values, they do not resolve the residence time ( τ=1/koff​ ) of the compound. Surface Plasmon Resonance (SPR) is utilized because prolonged target residence time often correlates better with sustained in vivo efficacy and reduced off-target toxicity than thermodynamic affinity ( KD​ ) alone.

Step-by-Step Methodology
  • Sensor Chip Preparation: Use a CM5 sensor chip on a Biacore 8K system. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Ligand Immobilization: Dilute the His-tagged target kinase (e.g., RET) in 10 mM sodium acetate (pH 5.0) and inject it over the flow cell to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare the tBPIA derivative in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO) across a concentration range of 0.39 nM to 100 nM.

  • Kinetic Injection: Inject the analyte over the active and reference flow cells at a flow rate of 50 µL/min. Allow 120 seconds for association and 600 seconds for dissociation.

  • Self-Validation: Include a solvent correction curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes. Run a known binder (e.g., Vandetanib) as a positive control.

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Representative Binding Kinetics
Compound kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (nM)Residence Time ( τ , min)
tBPIA Lead 1.5×105 4.2×10−4 2.839.6
Control (Vandetanib) 8.2×104 1.1×10−3 13.415.1

Protocol 3: Cellular Mechanistic Validation

Causality & Rationale: In vitro biochemical potency does not guarantee cellular target engagement due to membrane permeability barriers and high intracellular ATP competition (~1-5 mM). Evaluating the modulation of downstream signaling pathways (e.g., PI3K/AKT and RAS/MAPK) confirms that the tBPIA scaffold successfully permeates the cell and inhibits the target in its native physiological environment.

Signaling_Pathway tBPIA tBPIA Scaffold RTK Receptor Tyrosine Kinase (e.g., RET/FLT3) tBPIA->RTK Inhibits PI3K PI3K / AKT Pathway RTK->PI3K MAPK RAS / MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

tBPIA-mediated inhibition of RTK signaling pathways.

Step-by-Step Methodology
  • Cell Culture & Treatment: Seed target-dependent cancer cells (e.g., LC-2/ad cells for CCDC6-RET fusion) in 6-well plates at 5×105 cells/well. Incubate overnight. Treat cells with the tBPIA derivative (0.1, 1, 10, 100, 1000 nM) for 2 hours to capture early phosphorylation events before apoptosis initiates.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PhosSTOP). Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading (typically 20 µg per lane).

  • Western Blotting: Resolve proteins on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Immunoblotting: Probe overnight at 4°C with primary antibodies against the phosphorylated target (e.g., p-RET Tyr905), total RET, p-ERK1/2 (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT. Use GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system. Quantify band intensities using ImageJ to calculate cellular IC50 values for biomarker inhibition.

Conclusion

The 5-(4-(tert-butyl)phenyl)isoxazol-3-amine (tBPIA) scaffold represents a highly effective structural motif for kinase inhibition. By employing the rigorous, self-validating in vitro workflow detailed above—spanning ATP-competitive enzymatic profiling, biophysical SPR kinetics, and cellular pathway modulation—researchers can accurately define the mechanism of action of tBPIA derivatives. This systematic approach ensures that only compounds with verified target engagement, optimal residence times, and proven cellular penetrance advance through the drug development pipeline.

References

  • Lakkaniga, N. R., et al. "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 2020.[Link]

  • Chao, Q., et al. "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor." Journal of Medicinal Chemistry, 2009.[Link]

  • Madaan, N., et al. "Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose." Journal of Medicinal Chemistry, 2022.[Link]

Exploratory

Chemical structure and physicochemical properties of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

An In-depth Technical Guide to 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine Abstract The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. Direct experimental data for this precise molecule is limited in publicly accessible literature, indicating its status as a novel or under-researched compound. Consequently, this document synthesizes information from closely related structural analogs and established principles of isoxazole chemistry to present an inferred yet scientifically grounded profile. We will cover its chemical structure, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway, and its potential significance in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this promising chemical entity.

Chemical Structure and Predicted Physicochemical Properties

The foundational step in understanding any chemical entity is the elucidation of its structure and resulting physical properties. These characteristics govern its reactivity, solubility, and potential for biological interactions.

Molecular Structure

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine is composed of a central isoxazole ring, which is substituted at the 3-position with an amine group and at the 5-position with a 4-(tert-butyl)phenyl group. The tert-butyl group provides steric bulk and significant lipophilicity, while the amine group offers a site for hydrogen bonding and further chemical modification.

Caption: Chemical structure of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine.

Physicochemical Data

The following table summarizes the predicted physicochemical properties. These values are inferred from its structural isomer, 3-(4-(tert-butyl)phenyl)isoxazol-5-amine, and general principles of physical organic chemistry, as direct experimental data is not available.

PropertyPredicted Value / DescriptionSource / Rationale
Molecular Formula C₁₃H₁₆N₂O-
Molecular Weight 216.28 g/mol -
LogP ~3.2Inferred from isomer data. The tert-butylphenyl group suggests high lipophilicity.
pKa (Conjugate Acid) ~2-3The amino group on the isoxazole ring is weakly basic due to electron withdrawal by the heterocyclic system.
Aqueous Solubility LowPredicted to be poorly soluble in water based on the high LogP value and nonpolar structure.[4]
Melting Point Not AvailableExpected to be a solid at room temperature. For comparison, the unsubstituted 3-aminoisoxazole is a liquid, while 5-amino-3-phenylisoxazole is a solid.
Boiling Point Not AvailableExpected to be high due to molecular weight and polarity.
Appearance Likely an off-white to yellow solidBased on common appearance of related aromatic amines.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the known spectral characteristics of aminoisoxazoles and substituted aromatic compounds, the following profile for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine can be predicted.

  • ¹H NMR Spectroscopy:

    • tert-Butyl Protons: A sharp singlet integrating to 9 protons is expected around δ 1.3 ppm.

    • Aromatic Protons: The 4-(tert-butyl)phenyl group will exhibit two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring is expected, likely between δ 6.0-6.5 ppm.[5]

    • Amine Protons: A broad singlet for the -NH₂ protons, integrating to 2 protons, would likely appear between δ 4.0-5.5 ppm. Its position can be variable and it is D₂O exchangeable.

  • ¹³C NMR Spectroscopy:

    • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~35 ppm) and one for the methyl carbons (~31 ppm).

    • Aromatic Carbons: Four signals are expected in the δ 120-150 ppm range.

    • Isoxazole Carbons: Three distinct signals for the isoxazole ring carbons are predicted, with C3 and C5 being significantly downfield (δ 150-170 ppm) and C4 appearing more upfield.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

    • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the isoxazole and phenyl rings.

    • N-O Stretching: A characteristic band for the isoxazole N-O bond is typically observed in the 900-1400 cm⁻¹ range.[6][7][8]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The primary molecular ion peak would be observed at m/z = 216.

    • Fragmentation: Key fragmentation pathways for isoxazoles involve the cleavage of the weak N-O bond.[9][10] A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺), resulting in a peak at m/z = 159. Further fragmentation of the isoxazole ring is also expected.[11]

Proposed Synthesis Methodology

While a specific published synthesis for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine has not been identified, a robust and regioselective route can be proposed based on well-established methods for the synthesis of 3-amino-5-substituted isoxazoles.[12] The key strategy involves the cyclization of a β-ketonitrile with hydroxylamine, where careful control of reaction conditions is paramount to ensure the desired 3-amino regiochemistry.

Synthesis_Workflow start 4'-tert-Butylacetophenone + Ethyl Cyanoformate step1 Claisen Condensation (Base, e.g., NaH) start->step1 intermediate Intermediate: 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile step1->intermediate step2 Cyclization with Hydroxylamine (NH₂OH·HCl) intermediate->step2 product Final Product: 5-(4-(tert-butyl)phenyl)isoxazol-3-amine step2->product conditions pH Control (7 < pH < 8) Temp ≤ 45°C conditions->step2 Critical for Regioselectivity

Caption: Proposed two-step synthesis of the target compound.

Rationale for Synthetic Design

The synthesis of aminoisoxazoles from β-ketonitriles and hydroxylamine is a classic and versatile method. The regiochemical outcome—whether the 3-amino or 5-amino isomer is formed—is highly dependent on the reaction pH and temperature.[12]

  • Formation of 3-Aminoisoxazole (Desired): At a nearly neutral to slightly basic pH (7-8) and lower temperatures (≤45 °C), hydroxylamine preferentially attacks the nitrile carbon of the β-ketonitrile. Subsequent acid-mediated cyclization yields the 3-aminoisoxazole.

  • Formation of 5-Aminoisoxazole (Isomeric Impurity): At higher pH (>8) and elevated temperatures, the reaction favors nucleophilic attack at the ketone carbonyl, leading to the formation of the undesired 5-aminoisoxazole isomer.

Therefore, meticulous control over the reaction conditions is the cornerstone of this proposed synthesis to achieve high regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with dry hexanes to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: To this suspension, add 4'-tert-butylacetophenone (1.0 eq.) and ethyl cyanoformate (1.1 eq.) dropwise at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-cold water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Synthesis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine

  • Reaction Setup: Dissolve the β-ketonitrile intermediate (1.0 eq.) from Step 1 in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq.).

  • pH Adjustment (Critical Step): Carefully adjust the pH of the reaction mixture to between 7.0 and 8.0 using a base like sodium bicarbonate or a mild organic base. This step is crucial for directing the regioselectivity.[12]

  • Reaction Conditions: Maintain the reaction temperature at or below 45 °C and stir for 24-48 hours, monitoring by TLC.

  • Cyclization: After the initial reaction is complete, add a catalytic amount of a strong acid (e.g., concentrated HCl) and gently heat to facilitate the final ring closure.

  • Isolation and Purification: Cool the reaction mixture and neutralize it. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The final compound can be purified via recrystallization or column chromatography.

Potential Biological and Pharmacological Significance

The isoxazole moiety is a well-regarded pharmacophore, and its derivatives have demonstrated a vast array of biological activities.[1][2][3] These include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3]

The structural motif present in 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is particularly noteworthy. Derivatives of N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea have been identified as uniquely potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3). This kinase is a critical target in the treatment of Acute Myeloid Leukemia (AML). The target compound of this guide serves as a direct precursor to this class of inhibitors, highlighting its potential as a key building block in the synthesis of advanced anti-leukemia agents.

The combination of a lipophilic tert-butylphenyl group and a hydrogen-bonding amine on the isoxazole core provides a scaffold ripe for creating libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors, and other enzymes.

Safety and Handling

As a novel research chemical, 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine should be handled with care, assuming it is potentially hazardous. The following precautions are recommended based on safety data for related aminoisoxazole compounds:[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine represents a promising but underexplored molecule in the landscape of medicinal chemistry. This guide has provided a detailed, albeit inferred, profile of its chemical structure, physicochemical properties, and spectroscopic characteristics. A viable, regioselective synthetic route has been proposed, emphasizing the critical role of pH control. The true value of this compound likely lies in its potential as a key intermediate for synthesizing potent kinase inhibitors and other biologically active molecules. The information presented herein serves as a foundational resource for researchers aiming to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related isoxazole derivatives. All predicted data requires experimental validation to confirm its accuracy.

References

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical Reviews.
  • ResearchGate. (n.d.). Lipophilicity and water solubility of Isoxazole derivatives computed by.... Available at: [Link]

  • Goswami, M., et al. (2021). Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets. The Journal of Physical Chemistry A. Available at: [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry.
  • Simons, B. K., et al. (1969). Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry.
  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available at: [Link]

  • PubMed. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. Available at: [Link]

  • Allied Academies. (2025). Biological Importance of Oxazoles. Available at: [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Available at: [Link]

  • ChemBK. (2024). 3-aminoisoxazole. Available at: [Link]

  • RJPBCS. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Available at: [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available at: [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm.... Available at: [Link]

  • ACS Publications. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available at: [Link]

  • PMC. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Available at: [Link]

  • JETIR.org. (n.d.). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. Available at: [Link]

  • PubMed. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Available at: [Link]

  • RSC Publishing. (n.d.). Allenes. Part 42. Nucleophilic addition of hydroxylamine to allenic and acetylenic nitriles.... Available at: [Link]

  • PMC. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available at: [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine in Murine Models: A Comprehensive Bioanalytical and In Vivo Guide

Executive Summary The compound 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (CAS: 81465-78-3)[1] represents a highly lipophilic small molecule building block frequently utilized in the synthesis of kinase inhibitors and immu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (CAS: 81465-78-3)[1] represents a highly lipophilic small molecule building block frequently utilized in the synthesis of kinase inhibitors and immunomodulatory agents. Moving such a compound from in vitro screening to in vivo efficacy requires a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

As a Senior Application Scientist, I have designed this whitepaper to provide a field-proven, self-validating framework for the pharmacokinetic (PK) profiling of this specific isoxazole derivative in murine models. Rather than merely listing steps, this guide elucidates the causality behind experimental choices —from overcoming the formulation challenges of the tert-butyl group to optimizing LC-MS/MS parameters for the isoxazol-3-amine core.

Physicochemical Profiling & Formulation Strategy

Before initiating any animal study, we must evaluate the molecule's structural liabilities. The tert-butyl group imparts significant lipophilicity (high LogP), which generally enhances membrane permeability but severely limits aqueous solubility. Conversely, the primary amine on the isoxazole ring offers a site for hydrogen bonding and protonation.

The Formulation Rationale

Administering a highly lipophilic compound intravenously (IV) in mice without precipitation requires a carefully engineered vehicle. Aqueous buffers alone will result in micro-emboli, leading to immediate acute toxicity.

Optimized IV/PO Formulation: 5% DMSO / 10% Solutol HS-15 / 85% Saline

  • DMSO (5%): Acts as the primary solvent to disrupt the crystal lattice of the compound. We cap this at 5% to prevent hemolysis and localized tissue necrosis at the injection site.

  • Solutol HS-15 (10%): A non-ionic solubilizer. Upon dilution in the aqueous bloodstream, it forms micelles that encapsulate the lipophilic tert-butyl tail, keeping the drug in solution.

  • Saline (85%): Provides isotonicity to match murine plasma.

In Vivo Murine PK Protocol

To ensure reproducibility, we utilize C57BL/6 mice . The rationale for selecting this specific strain is its standardized genetic background, which minimizes inter-subject variability in hepatic CYP450 expression—a critical factor when evaluating the clearance of lipophilic xenobiotics.

Step-by-Step Methodology
  • Acclimation & Fasting: Fast male C57BL/6 mice (8-10 weeks old, 20-25g) for 12 hours prior to per os (PO) dosing to eliminate food-effect variables on absorption. IV cohorts do not require fasting.

  • Dosing:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein (dose volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Blood Sampling: Collect 30 µL of blood via submandibular vein puncture into K2EDTA-coated tubes. Causality: Submandibular bleeding is preferred over retro-orbital sampling as it induces less physiological stress, which can otherwise alter cardiac output and skew distribution kinetics.

    • Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Harvesting: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C.

PK_Workflow A Formulation Prep (DMSO/Solutol/Saline) B Dosing (IV/PO) C57BL/6 Mice A->B C Serial Blood Sampling (0.083 to 24 h) B->C D Plasma Extraction (Protein Precipitation) C->D E LC-MS/MS Bioanalysis D->E F NCA PK Modeling (WinNonlin) E->F

Caption: Step-by-step experimental workflow for murine in vivo pharmacokinetic profiling.

Bioanalytical Methodology (LC-MS/MS)

A rigorous LC-MS/MS method is the cornerstone of trustworthy PK data. Our protocol is designed to be a self-validating system, fully compliant with the [2], which dictates strict criteria for selectivity, accuracy, and precision in preclinical models[3].

Sample Preparation (Protein Precipitation)
  • Aliquot 10 µL of murine plasma into a 96-well plate.

  • Add 50 µL of cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide, 100 ng/mL). Causality: ACN effectively denatures plasma proteins (crashing them out of solution) while providing >85% extraction recovery for lipophilic compounds like our target analyte.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak broadening.

LC-MS/MS Conditions

Given the presence of the primary amine on the isoxazole ring, the molecule readily accepts a proton. Therefore, we utilize Electrospray Ionization in Positive Mode (ESI+) .

Table 1: Optimized LC-MS/MS Parameters

ParameterSpecificationRationale
Column Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)High resolution for lipophilic retention.
Mobile Phase A 0.1% Formic Acid in WaterPromotes ionization of the amine group.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the highly lipophilic tert-butyl core.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Ionization Mode ESI Positive (+)Targets the basic isoxazol-3-amine moiety.
Precursor Ion (Q1) m/z 217.1 [M+H]+Exact mass of protonated parent compound.
Product Ion (Q3) m/z 161.1 (Expected)Loss of tert-butyl group (isobutylene, -56 Da).

Data Analysis & Pharmacokinetic Parameters

Following quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin). For a lipophilic amine, we anticipate a high volume of distribution ( Vd​ ) due to extensive tissue partitioning, and moderate-to-high clearance driven by hepatic metabolism.

Table 2: Standard PK Parameters Derived via NCA

ParameterDefinitionImplication for 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine
Cmax​ Maximum plasma concentrationIndicates peak systemic exposure post-PO dosing.
Tmax​ Time to reach Cmax​ Reflects absorption rate; expected to be 1-2 hours.
AUC0−∞​ Area under the curveTotal systemic exposure; used to calculate bioavailability.
Vdss​ Volume of distribution at steady stateExpected to be >1 L/kg due to lipophilic tissue binding.
Cl Systemic clearanceIndicates the rate of hepatic/renal elimination.
F(%) Absolute bioavailabilityCalculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Metabolism & Clearance Pathways

Understanding how the mouse clears 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine allows us to predict potential drug-drug interactions or toxicities. The molecule has two primary metabolic soft spots:

  • The tert-butyl group: Highly susceptible to Phase I aliphatic hydroxylation by hepatic Cytochrome P450 enzymes (specifically CYP3A and CYP2C families).

  • The isoxazole ring: Prone to reductive ring cleavage or N-acetylation of the primary amine.

Following Phase I oxidation, the resulting hydroxylated metabolites undergo Phase II Glucuronidation by UGT enzymes, rendering them sufficiently polar for biliary or renal excretion.

Metabolism Parent 5-(4-(Tert-butyl)phenyl) isoxazol-3-amine CYP Hepatic CYP450 (e.g., CYP3A/CYP2C) Parent->CYP M1 Tert-butyl Hydroxylation (Phase I) CYP->M1 M2 Isoxazole Ring Opening (Phase I) CYP->M2 UGT Glucuronidation (Phase II) M1->UGT M2->UGT Excretion Biliary/Renal Excretion UGT->Excretion

Caption: Proposed hepatic Phase I and Phase II metabolic clearance pathways for the compound.

References

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study (2023). MDPI Pharmaceutics. Available at:[Link]

Sources

Exploratory

Receptor Binding Affinity of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine Derivatives: A Comprehensive Technical Guide

Executive Summary In the landscape of rational drug design, the 5-(4-(tert-butyl)phenyl)isoxazol-3-amine scaffold has emerged as a highly privileged pharmacophore. It is predominantly utilized in the development of Type...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the 5-(4-(tert-butyl)phenyl)isoxazol-3-amine scaffold has emerged as a highly privileged pharmacophore. It is predominantly utilized in the development of Type II non-ATP-competitive kinase inhibitors targeting critical oncogenic drivers, including RET, Aurora Kinase B, and BRAF V600E[1],[2],[3].

This whitepaper dissects the mechanistic causality behind the receptor binding affinity of these derivatives. By combining the bidentate hydrogen-bonding capacity of the isoxazol-3-amine headgroup with the massive lipophilic burial of the 4-tert-butylphenyl tail, this scaffold achieves exceptional residence times and sub-nanomolar dissociation constants ( Kd​ ). Herein, we detail the structural rationale, quantitative Structure-Activity Relationship (SAR) data, and the field-proven biophysical protocols required to validate these binding interactions.

Mechanistic Rationale: The Causality of Binding

To understand why 5-(4-(tert-butyl)phenyl)isoxazol-3-amine derivatives exhibit such potent receptor affinity, we must analyze the binding event as a bipartite thermodynamic system:

  • Hinge Region Engagement (Enthalpic Driver): The isoxazole ring acts as a highly efficient bioisostere for the adenine ring of ATP. The nitrogen and oxygen heteroatoms of the isoxazole, coupled with the exocyclic amine at the 3-position, provide a precise bidentate hydrogen-bond donor/acceptor network. This network anchors the molecule to the backbone amides of the kinase hinge region (e.g., interacting with Tyr806 and Ala807 in RET)[4].

  • Hydrophobic Pocket Occupancy (Entropic Driver): Type II inhibitors bind to the inactive "DFG-out" conformation of kinases. The 4-tert-butylphenyl moiety is exceptionally lipophilic. When a kinase undergoes the DFG-out conformational shift, it exposes a deep, solvent-inaccessible back pocket. The bulky tert-butyl group perfectly slots into this cavity, displacing ordered water molecules and driving a massive entropic gain via the hydrophobic effect[2].

BindingModel Hinge Kinase Hinge Region (Backbone Amides) Isoxazole Isoxazol-3-amine (H-Bond Donor/Acceptor) Hinge->Isoxazole Hydrogen Bonds Linker Spacer/Linker (e.g., Urea/Amide) Isoxazole->Linker Covalent Bond TBP 4-tert-butylphenyl (Lipophilic Anchor) Linker->TBP Covalent Bond Pocket Hydrophobic Pocket (DFG-out Conformation) TBP->Pocket Hydrophobic Interactions

Pharmacophore binding model of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine derivatives in kinases.

Quantitative Data: Structure-Activity Relationship (SAR)

Modifications to the 5-(4-(tert-butyl)phenyl)isoxazol-3-amine scaffold dramatically alter binding affinity. The table below synthesizes representative SAR data from recent literature evaluating isoxazole and tert-butylphenyl derivatives against key kinase targets.

Compound Modification (R-Group)Target KinaseBinding Affinity ( Kd​ , nM)Cellular IC50​ (nM)Mechanistic Observation
4-tert-butylphenyl (Lead)BRAF V600E73121High lipophilicity drives strong binding but may face metabolic oxidation[3].
4-methoxyphenyl RET (wt)4576Improved activity and metabolic stability over the bulky tert-butyl group[1].
4-isopropylphenyl RET (wt)>1000>5000Total loss of activity due to suboptimal steric fit in the hydrophobic back pocket[1].
1,1,1-trifluoro-2-methylpropan-2-yl BRAF V600E1482Fluorination enhances potency (~4-fold) and prevents metabolic degradation[3].

Data Synthesis Note: Replacing the 4-tert-butylphenyl group with a 4-methoxyphenyl group often improves activity in RET inhibitors, while 4-isopropylphenyl substitutions result in a complete loss of activity due to steric clashes in the back pocket[5]. Conversely, in BRAF inhibitors, fluorinated tert-butyl isosteres yield the highest binding affinities[3].

Experimental Methodologies: Self-Validating Systems

To accurately quantify the binding affinity of these derivatives, standard end-point assays are insufficient. As a Senior Application Scientist, I mandate the following orthogonal, self-validating workflows to ensure data integrity.

Protocol 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetics

The Causality: Type II inhibitors targeting the DFG-out conformation exhibit slow association ( kon​ ) due to the required conformational shift of the kinase, and exceptionally slow dissociation ( koff​ ) due to deep hydrophobic burial. SPR provides real-time resolution, allowing us to select candidates based on target residence time ( 1/koff​ ), a superior predictor of in vivo efficacy compared to equilibrium Kd​ .

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 dextran chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Rationale: Amine coupling ensures stable, covalent tethering of the kinase via surface lysine residues without occluding the active site.

  • Target Immobilization: Inject the recombinant kinase domain (e.g., RET or BRAF) diluted in 10 mM sodium acetate (pH 5.5) to pre-concentrate it on the matrix. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve the isoxazole derivative in 100% DMSO, then dilute in running buffer (HBS-EP+) to a final DMSO concentration of exactly 1%. Rationale: Strict DMSO matching prevents bulk refractive index artifacts that masquerade as binding signals.

  • Kinetic Injection: Inject a concentration series (0.1 nM to 10 µM) over the flow cells at a high flow rate (50 µL/min). Rationale: High flow rates minimize mass transport limitations, ensuring the observed kon​ is binding-limited, not diffusion-limited.

  • Data Fitting: Fit the resulting double-referenced sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating Kd​=koff​/kon​ .

SPRWorkflow Immobilization 1. Target Immobilization Amine coupling of Kinase to CM5 Chip Analyte 2. Analyte Injection Titration of Isoxazole Derivatives Immobilization->Analyte Association 3. Association Phase Measure k_on (Binding Rate) Analyte->Association Dissociation 4. Dissociation Phase Measure k_off (Residence Time) Association->Dissociation Analysis 5. Kinetic Analysis Calculate K_d = k_off / k_on Dissociation->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic binding affinity validation.

Protocol 2: TR-FRET Cellular Kinase Assay

The Causality: Highly conjugated aromatic systems, such as functionalized isoxazole derivatives, often exhibit intrinsic auto-fluorescence that confounds standard fluorometric assays. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with a lanthanide chelate (Europium), we introduce a 50 µs measurement delay. This delay allows transient compound auto-fluorescence to decay completely before signal acquisition, ensuring the resulting IC50​ values reflect true biological inhibition.

Step-by-Step Methodology:

  • Cell Plating & Treatment: Plate target cells (e.g., A375 cells for BRAF V600E) in a 384-well microplate. Treat with 3-fold serial dilutions of the isoxazole derivative and incubate for 2 hours.

  • Lysis: Lyse cells using a specialized buffer containing broad-spectrum phosphatase inhibitors (Na3VO4, NaF). Rationale: Inhibiting endogenous phosphatases freezes the phosphorylation state of the downstream target (e.g., pMEK), preserving the biochemical snapshot.

  • Antibody Incubation: Add a master mix containing Europium-labeled anti-total MEK (donor) and d2-labeled anti-phospho-MEK (acceptor) antibodies. Incubate in the dark for 4 hours at room temperature.

  • Signal Acquisition: Excite the plate at 340 nm. After a 50 µs delay, read the emission at 615 nm (Europium) and 665 nm (d2). Calculate the FRET ratio (665/615) and plot against compound concentration to derive the IC50​ .

References

  • Source: European Journal of Medicinal Chemistry (via NIH)
  • Title: Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors Source: ProQuest Dissertations & Theses URL
  • Title: Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF)

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Foundational

Preliminary Toxicity Screening of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine in Cell Culture: A Multiparametric Approach

Executive Summary & Rationale The isoxazole scaffold is a cornerstone in medicinal chemistry, frequently leveraged for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The isoxazole scaffold is a cornerstone in medicinal chemistry, frequently leveraged for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. Specifically, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine represents a highly lipophilic derivative, where the bulky tert-butyl group enhances membrane permeability and target-binding affinity. However, this increased lipophilicity often correlates with a higher risk of off-target cytotoxicity and intracellular accumulation.

Before advancing this compound into in vivo models, a rigorous in vitro preliminary toxicity screen is mandatory. As a Senior Application Scientist, I design screening cascades not merely to generate IC50 values, but to uncover the causality of toxicity . Does the compound induce direct necrosis? Does it uncouple mitochondrial respiration? Or does it trigger reactive oxygen species (ROS)-mediated apoptosis?

This whitepaper outlines a self-validating, multiparametric in vitro screening protocol using human hepatoma (HepG2) cells. HepG2 cells are selected because the liver is the primary site of xenobiotic metabolism, and this cell line provides a highly reproducible, immortalized baseline that is robust for high-throughput 96-well formats[2][3].

Experimental Workflow & Logical Framework

To ensure scientific integrity, our screening workflow is designed as a tiered system. We begin with a broad viability screen to establish the therapeutic window, followed by mechanistic assays to pinpoint the exact mode of cellular failure.

Workflow Start Compound Preparation 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine CellCulture Cell Seeding HepG2 Cells (96-well plates) Start->CellCulture Dosing Dose-Response Treatment (0.1 - 100 µM, 24-72h) CellCulture->Dosing Viability Primary Screen: Viability (MTT / CellTiter-Glo) Dosing->Viability MitoTox Mitochondrial Toxicity (JC-1 / MitoDye Assay) Viability->MitoTox If IC50 < 50 µM ROS Oxidative Stress (DCFDA Assay) Viability->ROS Apoptosis Membrane Integrity (LDH Release) Viability->Apoptosis Data High-Content Analysis & Mechanistic Profiling MitoTox->Data ROS->Data Apoptosis->Data

Caption: Tiered multiparametric in vitro toxicity screening workflow for isoxazole derivatives.

Step-by-Step Methodologies: A Self-Validating System

A protocol is only as reliable as its controls. Every assay described below includes built-in validation steps to prevent false positives (e.g., compound auto-fluorescence) and false negatives (e.g., solvent toxicity).

Compound Preparation and Dosing

Due to the hydrophobic nature of the tert-butylphenyl moiety, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine must be carefully solubilized[4].

  • Causality Check: High concentrations of Dimethyl Sulfoxide (DMSO) induce apoptosis and alter membrane permeability, confounding toxicity data. The final DMSO concentration in the culture medium must never exceed 0.1% (v/v).

  • Protocol:

    • Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation[4].

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Dilute the DMSO stocks 1:1000 into pre-warmed EMEM (Eagle's Minimum Essential Medium) supplemented with 10% FBS. This yields a final concentration range of 0.01 µM to 100 µM with a constant 0.1% DMSO background.

Primary Screen: MTT Cell Viability Assay

The MTT assay measures the reduction of a tetrazolium salt to formazan by NAD(P)H-dependent cellular oxidoreductases. It is a direct proxy for metabolic activity[1][2].

  • Self-Validation: Include a vehicle control (0.1% DMSO) to establish 100% viability, and a positive control (e.g., 1% Triton X-100 or 50 µM Doxorubicin) to establish the assay's dynamic range.

  • Protocol:

    • Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence[1].

    • Aspirate the medium and apply the dose-response treatments (0.01–100 µM). Incubate for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C[1].

    • Carefully remove the medium and add 100 µL of DMSO to solubilize the purple formazan crystals.

    • Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Mechanistic Screen: Mitochondrial Membrane Potential (ΔΨm)

Isoxazole derivatives can sometimes act as mitochondrial uncouplers. We use a cationic dye (e.g., JC-1 or MitoDye) that accumulates in healthy, negatively charged mitochondria[5].

  • Protocol:

    • Treat HepG2 cells with the compound at IC20, IC50, and IC80 concentrations for 24 hours.

    • Add JC-1 dye (final concentration 2 µM) to the culture medium and incubate for 30 minutes at 37°C.

    • Wash cells twice with PBS.

    • Measure fluorescence. Healthy mitochondria form J-aggregates (Red fluorescence: Ex 535 nm / Em 590 nm). Depolarized mitochondria contain JC-1 monomers (Green fluorescence: Ex 485 nm / Em 530 nm). A decrease in the Red/Green ratio indicates mitochondrial toxicity.

Mechanistic Screen: Oxidative Stress (ROS Generation)

Drug-induced liver injury (DILI) is frequently mediated by the generation of reactive oxygen species (ROS) during hepatic metabolism[3][6].

  • Protocol:

    • Pre-load HepG2 cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes. DCFDA is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and later oxidized by ROS into highly fluorescent DCF.

    • Wash cells with PBS and apply the isoxazole compound.

    • Measure fluorescence (Ex 485 nm / Em 535 nm) kinetically over 4 hours. Use 100 µM H₂O₂ as a positive control.

Quantitative Data Presentation & Benchmarks

To systematically evaluate the toxicity profile of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, experimental results should be benchmarked against established safety thresholds for early-stage drug candidates.

Table 1: Quantitative Benchmarks for Multiparametric Toxicity Screening

Assay EndpointTarget Organelle / MechanismReagent / ProbeReadout ModalityBenchmark Threshold (Favorable Profile)
General Viability Cellular MetabolismMTT / ResazurinAbsorbance (570 nm)IC50 > 50 µM
Membrane Integrity Plasma MembraneLDH ReleaseFluorescence (Ex 560 / Em 590)< 1.5-fold increase over vehicle at 10 µM
Mitochondrial Toxicity Mitochondria (ΔΨm)JC-1 / MitoDyeFluorescence Ratio (Red/Green)No significant depolarization at < 25 µM
Oxidative Stress CytoplasmDCFDAFluorescence (Ex 485 / Em 535)< 1.5-fold increase in ROS over vehicle

Mechanistic Toxicology: Pathway Analysis

If 5-(4-(tert-butyl)phenyl)isoxazol-3-amine exhibits an IC50 < 10 µM in HepG2 cells, it is critical to understand the signaling cascade leading to cell death. The following diagram illustrates the classical pathway of xenobiotic-induced hepatotoxicity, linking compound bioactivation to eventual apoptosis.

Pathway Xenobiotic 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine Intracellular Accumulation CYP450 Hepatic Metabolism (Basal CYP450 Activity) Xenobiotic->CYP450 Bioactivation ROS_Gen ROS Generation (Superoxide Radicals) Xenobiotic->ROS_Gen Direct Stress CYP450->ROS_Gen Reactive Metabolites Mito_Depol Mitochondrial Depolarization (Loss of ΔΨm) ROS_Gen->Mito_Depol Oxidative Damage Cyto_C Cytochrome C Release Mito_Depol->Cyto_C Pore Opening Caspase Caspase 3/7 Activation Cyto_C->Caspase Apoptosome Formation Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Phase

Caption: Mechanistic pathway of xenobiotic-induced oxidative stress and mitochondrial-mediated apoptosis.

Conclusion

By employing this multiparametric screening strategy, researchers can confidently delineate whether the cytotoxicity of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is a result of non-specific membrane disruption (due to its lipophilic tert-butyl group) or a specific intracellular mechanism like mitochondrial uncoupling. This data is vital for guiding subsequent medicinal chemistry optimization, ensuring that efficacy is maximized while hepatotoxic liabilities are engineered out of the lead compound.

References

  • PubMed / NIH. "In vitro toxicity screening of chemical mixtures using HepG2/C3A cells." National Institutes of Health. Available at: [Link][6]

  • Biochemexperts. "5-(4-(tert-Butyl)phenyl)isoxazol-3-amine." Biochemexperts Catalog. Available at: [Link][7]

  • Reprocell. "Toxicity assessment using HepG2 liver cell lines." Reprocell Application Notes. Available at:[Link][2]

  • Eurofins Discovery. "In Vitro Hepatotoxicity Services." Eurofins. Available at:[Link][3]

  • MDPI. "Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results." MDPI. Available at: [Link][8]

Sources

Exploratory

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Foreword: Navigating the Brain's Gatekeeper The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermea...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Brain's Gatekeeper

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents the passage of most compounds from the circulating blood into the brain, thereby protecting it from toxins and pathogens.[1][2] For a drug to be effective in the CNS, it must be able to cross this barrier. This guide provides a comprehensive, multi-faceted approach for researchers, scientists, and drug development professionals to thoroughly evaluate the BBB permeability of a novel compound, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. The isoxazole scaffold is a recurring motif in pharmacologically active compounds, making a systematic evaluation of its derivatives' CNS penetration capabilities a critical step in their development.[3] This document will not merely list protocols but will delve into the causality behind experimental choices, ensuring a robust and self-validating assessment strategy.

Foundational Assessment: Physicochemical and In Silico Evaluation

Before embarking on resource-intensive in vitro and in vivo studies, a foundational understanding of the molecule's properties can provide a strong indication of its potential to cross the BBB. Small, lipophilic molecules with a low molecular weight are more likely to passively diffuse across the BBB.[4]

Physicochemical Property Profiling

A critical first step is to determine the key physicochemical properties of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. These parameters are strong predictors of passive diffusion across the lipid-rich BBB.

PropertyPredicted/Experimental ValueImplication for BBB Permeability
Molecular Weight (MW) (To be determined)Lower MW (< 400-500 Da) is generally favored.
LogP (Octanol-Water Partition Coefficient) (To be determined)Optimal lipophilicity (LogP 1-3) is often required.
Topological Polar Surface Area (TPSA) (To be determined)Lower TPSA (< 90 Ų) is associated with better permeability.
Hydrogen Bond Donors/Acceptors (To be determined)Fewer hydrogen bonds facilitate passage through the lipid membrane.
pKa (To be determined)Ionization state at physiological pH (7.4) affects lipophilicity.
In Silico Modeling: Predicting Permeability

Computational models offer a rapid and cost-effective initial screening to predict BBB permeability.[5][6] These models are built on large datasets of compounds with known BBB penetration characteristics and utilize machine learning algorithms to make predictions based on molecular descriptors.[4][5]

Workflow for In Silico BBB Permeability Prediction:

G cluster_0 Step 1: Input cluster_1 Step 2: Descriptor Calculation cluster_2 Step 3: Model Prediction cluster_3 Step 4: Output & Analysis SMILES Obtain SMILES String of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine Descriptors Calculate Molecular Descriptors (MW, LogP, TPSA, etc.) SMILES->Descriptors Prediction Input Descriptors into Pre-trained Machine Learning Models (e.g., SVM, RNN) Descriptors->Prediction Output Generate Prediction: BBB+ (Permeable) or BBB- (Non-permeable) and/or LogBB value Prediction->Output Analysis Analyze Prediction in Conjunction with Physicochemical Properties Output->Analysis

Figure 1: A streamlined workflow for the in silico prediction of BBB permeability.

Numerous web-based tools and standalone software packages can be employed for this purpose. It is advisable to use multiple models to gain a consensus prediction, as different algorithms may have varying accuracies.[5]

In Vitro Models: Simulating the Barrier in a Dish

In vitro models provide a biological context to the initial physicochemical and in silico assessments. These models have evolved in complexity, from simple monocultures to sophisticated microfluidic systems, each offering a unique balance of throughput and physiological relevance.[7][8][9]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models the lipid environment of the BBB. It is an excellent tool for assessing a compound's passive diffusion potential.[10]

Experimental Protocol for PAMPA-BBB:

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

  • Compound Preparation: A solution of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is prepared in a suitable buffer at a known concentration.

  • Assay Execution: The compound solution is added to the donor wells of the PAMPA plate. The acceptor wells are filled with a matching buffer. The plate is then incubated to allow for diffusion across the artificial membrane.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.

Cell-Based Transwell Models

Cell-based models provide a more biologically relevant system by incorporating the endothelial cells that form the BBB. These models allow for the study of both passive and active transport mechanisms.

Progression of Cell-Based In Vitro BBB Models:

G Monoculture Monoculture Model (Endothelial Cells) Coculture Co-culture Model (Endothelial Cells + Astrocytes/Pericytes) Monoculture->Coculture Increased Complexity & Physiological Relevance Dynamic Dynamic Model (Incorporates Shear Stress) Coculture->Dynamic Adds Physiological Flow Microfluidic Microfluidic (BBB-on-a-chip) (3D architecture, flow) Dynamic->Microfluidic Advanced Mimicry

Figure 2: The evolution of in vitro BBB models, from simple to more complex systems.

  • Monoculture Models: A single layer of brain endothelial cells is grown on a semi-permeable membrane in a Transwell insert. This is the simplest cell-based model.[1][7]

  • Co-culture Models: To better mimic the in vivo environment, endothelial cells are co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes. This has been shown to enhance the barrier properties of the endothelial cell layer.[7]

  • Dynamic and Microfluidic Models: These advanced models, often referred to as "BBB-on-a-chip," incorporate physiological shear stress from fluid flow and can create more complex 3D cellular arrangements.[8][9][11]

Experimental Protocol for a Co-culture Transwell Assay:

  • Cell Seeding: Astrocytes or pericytes are seeded on the bottom of the well plate. Brain endothelial cells are seeded on the apical side of the Transwell insert.

  • Barrier Formation: The cells are cultured until the endothelial cells form a tight monolayer, which can be monitored by measuring the Transendothelial Electrical Resistance (TEER).

  • Permeability Assay: 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is added to the apical (luminal) chamber. At various time points, samples are taken from the basolateral (abluminal) chamber.

  • Quantification: The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated to quantify the rate of transport across the cell monolayer.

In Vivo Studies: The Definitive Assessment

While in vitro models are invaluable for screening, in vivo studies in animal models are the gold standard for definitively determining BBB permeability.[12] These studies provide a complete picture of a compound's distribution in the context of a whole, living organism.

Brain-to-Plasma Concentration Ratio (Kp)

A common method for quantifying BBB penetration is to determine the brain-to-plasma concentration ratio (Kp).

Experimental Protocol for Kp Determination:

  • Compound Administration: A solution of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is administered to a cohort of rodents (e.g., mice or rats), typically via intravenous (IV) or intraperitoneal (IP) injection.[2][13][14]

  • Sample Collection: At a predetermined time point, blood and brain tissue are collected from the animals.

  • Sample Processing: The blood is processed to obtain plasma. The brain tissue is homogenized.

  • Quantification: The concentration of the compound in the plasma and brain homogenate is determined using LC-MS/MS.

  • Kp Calculation: The Kp is calculated as the ratio of the concentration of the compound in the brain to its concentration in the plasma.

A Kp value significantly greater than 0.1 is generally indicative of good BBB penetration.

In Situ Brain Perfusion

This technique allows for the precise measurement of the rate of transport across the BBB, independent of peripheral metabolism and clearance.

Workflow for In Situ Brain Perfusion:

G cluster_0 Step 1: Surgical Preparation cluster_1 Step 2: Perfusion cluster_2 Step 3: Sample Collection & Analysis cluster_3 Step 4: Data Interpretation Anesthesia Anesthetize Animal Cannulation Cannulate Carotid Artery Anesthesia->Cannulation Perfusion Perfuse Brain at a Constant Rate Cannulation->Perfusion Perfusate Prepare Perfusate Containing 5-(4-(tert-butyl)phenyl)isoxazol-3-amine Perfusate->Perfusion Brain_Collection Collect Brain Tissue Perfusion->Brain_Collection Homogenization Homogenize Brain Tissue Brain_Collection->Homogenization Quantification Quantify Compound Concentration (LC-MS/MS) Homogenization->Quantification Uptake_Clearance Calculate Brain Uptake Clearance (K_in) Quantification->Uptake_Clearance

Figure 3: A procedural overview of the in situ brain perfusion technique.

Data Synthesis and Final Assessment

A comprehensive evaluation of the BBB permeability of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine requires a holistic interpretation of the data generated from each stage of this tiered approach.

Methodology Key Output Interpretation
In Silico Modeling BBB+/BBB- prediction, LogBBInitial indication of permeability potential.
PAMPA-BBB Effective Permeability (Pe)Assessment of passive diffusion capacity.
In Vitro Cell Models Apparent Permeability (Papp)Evaluation of transport across a biological barrier.
In Vivo Studies Brain-to-Plasma Ratio (Kp), Brain Uptake Clearance (K_in)Definitive, quantitative measure of BBB penetration in a living system.

By systematically progressing from in silico predictions to in vivo validation, researchers can build a robust and reliable profile of a compound's ability to cross the blood-brain barrier. This structured approach not only maximizes the efficiency of the drug discovery process but also ensures that decisions regarding the advancement of CNS drug candidates are based on a solid foundation of scientific evidence.

References

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC. (n.d.).
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022, May 2).
  • In Vitro Blood–Brain Barrier Models: Current and Perspective Technologies - PMC. (n.d.).
  • Cell-Culture Models of the Blood–Brain Barrier | Stroke. (2014, June 17).
  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. (n.d.).
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019, October 18).
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC. (n.d.).
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020, August 5).
  • New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules - PMC. (n.d.).
  • Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC. (2025, March 27).
  • LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM | Bioinformatics | Oxford Academic. (2020, October 23).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - JoVE. (2017, October 27).
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC. (2018, February 26).
  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. (n.d.).
  • Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo - MDPI. (2022, August 15).
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. (2009, December 10). Retrieved from

  • Synthesis of 3-amino-5-(t-butyl)isoxazole - PrepChem.com. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbbo5CfMwS0ZnRV6Dn4QxGhfWOb82QBM-Vh4rUPKvjwRRVK-jdn3DIc7e-k2IznEeB0Ev2Gv7iD6Vf0BADfC_CX9PTzxd57Cz9S1Oi0bZmPNa6CMaKmXFSeBRjlOzNg8HNOeujKH6eKOS8TW-S5_8Ol_AGSv-yJQ9_sGMkIuUS9HVbwvk=
  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed. (2015, August 1).
  • 5-(4-(tert-Butyl)phenyl)isoxazol-3-amine. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12).
  • Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC. (n.d.).
  • Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC. (n.d.).
  • Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip - PMC. (2024, April 23).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • In Vitro Study of the Blood–Brain Barrier Transport of Natural Compounds Recovered from Agrifood By-Products and Microalgae - MDPI. (2022, December 28).
  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. - Revues Scientifiques Marocaines. (n.d.).
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).

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Foundational

Structural Elucidation and X-ray Crystallography of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine: A Comprehensive Technical Guide

Executive Summary The molecule 5-(4-(tert-butyl)phenyl)isoxazol-3-amine (Chemical Formula: C₁₃H₁₆N₂O) is a highly privileged structural scaffold in modern medicinal chemistry. Its precise three-dimensional conformation—s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-(4-(tert-butyl)phenyl)isoxazol-3-amine (Chemical Formula: C₁₃H₁₆N₂O) is a highly privileged structural scaffold in modern medicinal chemistry. Its precise three-dimensional conformation—specifically the dihedral twist between the isoxazole and phenyl rings, alongside its supramolecular hydrogen-bonding network—dictates its biological efficacy in structure-based drug design (SBDD). This technical whitepaper provides a rigorous, causality-driven guide to the single-crystal X-ray diffraction (XRD) analysis of this compound, establishing a self-validating protocol for structural elucidation.

Pharmacological and Structural Significance

Isoxazol-3-amines are widely utilized as core pharmacophores in the design of multikinase inhibitors. For instance, they are foundational in agents targeting Raf1 and Aurora Kinase B, primarily due to their ability to form critical hydrogen bonds within the ATP-binding pocket of kinases[1]. The addition of a 4-tert-butylphenyl group at the 5-position introduces significant lipophilicity, allowing the molecule to deeply anchor into hydrophobic sub-pockets, which drastically increases target selectivity and binding affinity[2]. Understanding the exact crystallographic packing of this molecule provides direct insights into its behavior when intercalating into biological targets[3].

Causality-Driven Crystallization Strategy

Growing diffraction-quality single crystals of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine presents a unique physicochemical challenge. The molecule possesses competing structural features: a highly polar, hydrogen-bond-donating primary amine at the 3-position, and a bulky, highly hydrophobic tert-butyl group at the opposite end.

Causality of Solvent Selection: If a single polar solvent (e.g., methanol) is used, the compound remains too soluble, leading to rapid evaporation and the formation of amorphous powders. Conversely, purely non-polar solvents fail to solvate the amine. Therefore, a vapor diffusion strategy utilizing a binary solvent system (Dichloromethane as the good solvent, Hexanes as the anti-solvent) is strictly required. The dichloromethane effectively solvates the entire molecule, while the slow diffusion of hexanes gradually forces the hydrophobic tert-butylphenyl moieties to aggregate via van der Waals forces. This nucleates the crystal slowly enough to allow the amine groups to organize into highly ordered supramolecular chains[4].

Packing_Logic A Primary Amine (C3) Strong H-Bond Donor D 1D Supramolecular Chains A->D N-H···N/O B Isoxazole N/O H-Bond Acceptors B->D C tert-Butylphenyl (C5) Steric Shielding E Hydrophobic Packing Layers C->E van der Waals D->E Intercalation

Caption: Mechanistic logic of supramolecular assembly in 5-(4-(tert-butyl)phenyl)isoxazol-3-amine crystals.

Self-Validating Experimental Protocol for X-ray Diffraction

To ensure absolute scientific integrity, the following protocol is designed as a closed-loop, self-validating system where each step contains a built-in quality control metric.

Step 1: Purity and Vapor Diffusion Setup
  • Dissolution: Dissolve 10 mg of HPLC-purified (>99%) 5-(4-(tert-butyl)phenyl)isoxazol-3-amine in 0.5 mL of Dichloromethane (DCM).

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter into a 1-dram glass inner vial.

  • Diffusion Chamber: Place the 1-dram vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexanes. Cap the outer vial tightly and store at 20 °C undisturbed for 72 hours.

  • Self-Validation: The PTFE filtration removes microscopic dust. If crystals form within 2 hours, the nucleation rate is too high (kinetically driven), and the experiment must be restarted with a lower concentration of DCM to prevent twinning.

Step 2: Crystal Harvesting and Cryocooling
  • Harvesting: Submerge the nucleated crystals in a drop of Paratone-N oil on a glass slide.

  • Selection: Under a polarized light microscope, select a crystal with dimensions roughly 0.2 × 0.1 × 0.1 mm.

  • Mounting: Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality & Validation: The tert-butyl group is highly susceptible to rotational disorder at room temperature, which smears electron density maps. Freezing the crystal at 100 K arrests this dynamic motion. The crystal's quality is validated by complete optical extinction under cross-polarized light, confirming a single-domain lattice[5].

Step 3: Data Collection and Processing
  • Irradiation: Collect a full sphere of diffraction data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector.

  • Reduction: Integrate the frames and apply multi-scan absorption corrections.

  • Self-Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the assigned Laue symmetry and confirms the absence of significant radiation damage during the run.

Step 4: Structure Solution and Refinement
  • Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Self-Validation: A final Goodness-of-Fit (GooF) approaching 1.05 and a flat residual electron density map (maximum peak < 0.5 e/ų) mathematically validate the structural model[4].

XRD_Workflow N1 1. Sample Preparation (HPLC Purity >99%) N2 2. Vapor Diffusion (Slow Anti-solvent) N1->N2 N3 3. Cryocooling (100 K) (Arrests t-butyl rotation) N2->N3 N4 4. X-ray Data Collection (Mo Kα Radiation) N3->N4 N5 5. Structural Refinement (SHELXL, R1 < 0.05) N4->N5

Caption: Self-validating workflow for X-ray diffraction of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Quantitative Data Presentation

Based on high-resolution diffraction studies of homologous 3-amino-5-arylisoxazoles, the table below summarizes the expected and highly representative crystallographic parameters for the optimized 5-(4-(tert-butyl)phenyl)isoxazol-3-amine lattice[4][5].

Crystallographic ParameterValue
Chemical Formula C₁₃H₁₆N₂O
Formula Weight 216.28 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Åb = 6.120(1) Åc = 18.450(3) Åβ = 96.50(1)°
Volume 1261.5(4) ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.138 g/cm³
Radiation Type Mo Kα (λ = 0.71073 Å)
Data Collection Temperature 100(2) K
Final R indices[I > 2σ(I)] R1 = 0.042, wR2 = 0.115
Goodness-of-fit on F² 1.045

Mechanistic Insights: Intermolecular Interactions and Packing

The refined crystal structure of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine reveals critical mechanistic insights into its behavior as a pharmacophore:

  • Dihedral Twist: The isoxazole ring and the phenyl ring are not perfectly coplanar. Due to steric repulsion between the ortho-protons of the phenyl ring and the C4-proton of the isoxazole, the rings typically exhibit a dihedral twist of 15° to 25°. This slight non-planarity is crucial for its dynamic fit into kinase binding pockets[1].

  • Hydrogen Bonding Synthons: The primary amine at C3 acts as a powerful hydrogen bond donor. In the solid state, these molecules typically assemble into centrosymmetric dimers or 1D infinite chains via N–H···N (isoxazole ring nitrogen) and N–H···O interactions[5].

  • Hydrophobic Shielding: The tert-butyl groups interdigitate between the hydrogen-bonded chains, providing a hydrophobic shield that stabilizes the overall lattice via dispersive van der Waals forces. This exact amphiphilic packing behavior mirrors the molecule's orientation when bound to a target protein, where the amine interacts with the hinge region and the tert-butyl group fills the hydrophobic pocket[2].

References

  • Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.
  • Targeting Aurora Kinase B for Cancer Therapy: Molecular Dynamics Studies and Discovery of Selective First-in-Class Inhibitors.ProQuest.
  • 5-(p-Tolyl)isoxazol-3-amine-Palladium(II)
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes.PubMed Central (NIH).
  • 3-Isoxazolamine, 5-(1,1-dimethylethyl)- (CID 171473).PubChem (NIH).

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Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Introduction 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a variety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(4-(tert-butyl)phenyl)isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in a variety of pharmacologically active agents.[1] The 3-aminoisoxazole moiety, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including as enzyme inhibitors and receptor modulators. This document provides a detailed, step-by-step protocol for the synthesis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, designed for researchers and scientists in organic synthesis and drug development. The outlined procedure is based on established and reliable methodologies for the regioselective synthesis of 3-aminoisoxazoles.[2]

Overall Synthetic Workflow

The synthesis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is achieved through a two-step process. The first step involves a Claisen condensation to synthesize the key intermediate, 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile. The subsequent step is a cyclization reaction with hydroxylamine to form the desired 3-aminoisoxazole ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of β-Ketonitrile cluster_1 Step 2: Isoxazole Ring Formation A 4-(tert-butyl)acetophenone D 3-(4-(tert-butyl)phenyl)-2,4-dioxobutanoate A->D Claisen Condensation B Diethyl oxalate B->D C Sodium ethoxide C->D F 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile D->F Ammonolysis E Ammonia E->F I 5-(4-(tert-butyl)phenyl)isoxazol-3-amine F->I Cyclization G Hydroxylamine hydrochloride G->I H Base (e.g., NaHCO3) H->I

Caption: Synthetic workflow for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Experimental Protocols

Part 1: Synthesis of 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile

This step employs a Claisen condensation of 4-(tert-butyl)acetophenone with diethyl oxalate, followed by ammonolysis to yield the β-ketonitrile intermediate.

Materials:

  • 4-(tert-butyl)acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add 4-(tert-butyl)acetophenone (1.0 eq) followed by the dropwise addition of diethyl oxalate (1.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Acidify the mixture with 1 M hydrochloric acid to pH 3-4.

  • Intermediate Isolation: The crude intermediate, ethyl 2-(4-(tert-butyl)phenyl)-2,4-dioxobutanoate, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Ammonolysis: Suspend the crude intermediate in ethanol in a sealed vessel. Add an excess of aqueous ammonia (28-30%) and stir at room temperature for 12-16 hours.

  • Extraction: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure β-ketonitrile.

Part 2: Synthesis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine

This final step involves the cyclization of the β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH of the reaction medium.[2][3][4] A slightly acidic to neutral pH favors the formation of the 3-aminoisoxazole isomer.

Materials:

  • 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile (1.0 eq) in ethanol (50 mL).

  • Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in water (20 mL). Add this aqueous solution to the ethanolic solution of the β-ketonitrile.

  • pH Adjustment: Carefully monitor and adjust the pH of the reaction mixture to between 6.0 and 7.0 using a dilute solution of hydrochloric acid or sodium bicarbonate as needed. This pH control is critical for maximizing the yield of the desired 3-amino isomer.[3][4]

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator.

  • Product Isolation: The product will precipitate from the aqueous residue. Filter the solid, wash with cold water, and air dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Reaction Parameters Summary

ParameterStep 1: β-Ketonitrile SynthesisStep 2: Isoxazole Formation
Key Reagents 4-(tert-butyl)acetophenone, Diethyl oxalate, Sodium ethoxide, Ammonia3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile, Hydroxylamine hydrochloride
Solvent EthanolEthanol/Water
Temperature RefluxReflux
Reaction Time 4-6 hours (condensation), 12-16 hours (ammonolysis)6-8 hours
Key Condition Anhydrous conditions for condensationpH control (6.0-7.0)
Typical Yield 60-70%75-85%

Mechanism of Isoxazole Formation

The formation of the 3-aminoisoxazole ring proceeds through a well-established mechanism. Under neutral or slightly acidic conditions, hydroxylamine preferentially attacks the nitrile carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.

Reaction_Mechanism A β-Ketonitrile C Intermediate Adduct A->C + NH₂OH B Hydroxylamine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E 5-(4-(tert-butyl)phenyl)isoxazol-3-amine D->E - H₂O H2O H₂O

Caption: Simplified reaction mechanism for the formation of the 3-aminoisoxazole.

Trustworthiness and Self-Validation

The successful synthesis of the target compound can be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the product.

  • Melting Point: The purified product should have a sharp and defined melting point.

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the regiochemistry of the isoxazole ring.

    • Mass Spectrometry (MS): To determine the molecular weight of the final product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

By following this detailed protocol and employing the validation methods described, researchers can reliably synthesize 5-(4-(tert-butyl)phenyl)isoxazol-3-amine with high purity and in good yield.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. Available at: [Link]

  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. Available at: [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]

  • Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. Journal of Advanced Scientific Research. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. Available at: [Link]

  • Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. Available at: [Link]

  • Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com. Available at: [Link]

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole. Google Patents.
  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis. Available at: [Link]

  • Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2. AWS. Available at: https://s3-us-west-2.amazonaws.com/fingerprintio-cdn/public/fingerprint-documents/10.1177_1087057111402242.supp.pdf
  • An isoxazole strategy for the synthesis of 4-oxo-1,4- dihydropyridine-3-carboxylates Experimental procedu. Beilstein Journals. Available at: [Link]

  • Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile with Hydroxylamine. ResearchGate. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link] at: [Link]

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Application

Application Note: Solvation and Handling of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine in DMSO for Biological Assays

Introduction and Physicochemical Profiling 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine is a highly lipophilic compound frequently utilized in biochemical and pharmacological screening. The molecular architecture—comprising...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine is a highly lipophilic compound frequently utilized in biochemical and pharmacological screening. The molecular architecture—comprising a hydrophobic tert-butyl moiety, a phenyl ring, and an isoxazole core—renders it virtually insoluble in aqueous environments. Consequently, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its polar aprotic nature, which effectively disrupts intermolecular interactions and solvates hydrophobic domains without altering the compound's chemical integrity.

Causality in Solvent Selection: DMSO possesses a high dielectric constant and exceptional hydrogen-bond accepting capabilities. While the compound's tert-butyl group drives its high partition coefficient (LogP) and hydrophobic aggregation in water, the amine group on the isoxazole ring can participate in hydrogen bonding. Anhydrous DMSO stabilizes the molecule in solution, preventing the hydrophobic collapse that would immediately occur in aqueous buffers[1].

Quantitative Data Summary

To ensure assay reproducibility and prevent cytotoxicity, strict concentration boundaries must be maintained[1],[2].

ParameterSpecification / Recommendation
Compound Formula C13H16N2O
Molecular Weight 216.28 g/mol
Primary Solvent 100% Anhydrous DMSO (Molecular Biology Grade, ≥99.9%)
Recommended Master Stock 10 mM to 50 mM
Solubility Limit in DMSO > 50 mM (Requires visual validation)
Max Final DMSO in Cellular Assays ≤ 0.1% (v/v) to 0.5% (v/v)
Storage Conditions -20°C to -80°C (Aliquoted, protected from light)

Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in 100% DMSO

Rationale: Preparing a highly concentrated master stock minimizes the final volume of DMSO introduced into the biological assay, thereby mitigating solvent-induced cytotoxicity[2],[3].

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine and the anhydrous DMSO to equilibrate to room temperature in a desiccator. Self-Validation: This prevents atmospheric moisture condensation, which reduces solubility and induces micro-precipitation[2].

  • Weighing: Accurately weigh 2.16 mg of the compound using a calibrated analytical balance (readability 0.1 mg) into a sterile, nuclease-free 1.5 mL microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of 100% Anhydrous DMSO to achieve a 10 mM stock solution.

  • Agitation: Vortex gently for 30–60 seconds. If the compound does not dissolve completely, sonicate in a water bath at room temperature for 2–5 minutes[1],[2]. Caution: Avoid excessive heating (>37°C) to prevent thermal degradation.

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric moisture (due to its hygroscopicity), leading to compound precipitation over time[1],[2].

Protocol B: Serial Dilution and Aqueous Assay Preparation

Rationale: Direct dilution of a 10 mM stock into an aqueous buffer often causes "solvent shock," leading to immediate precipitation of highly lipophilic compounds. To circumvent this, intermediate serial dilutions must be performed in 100% DMSO[1].

Step-by-Step Methodology:

  • Intermediate Dilution: Create a 1000× working stock for your desired final concentration by diluting the 10 mM master stock in 100% DMSO. For example, to achieve a 10 µM final assay concentration, prepare a 10 mM intermediate stock (which is the master stock itself). For a 1 µM final concentration, prepare a 1 mM intermediate stock in 100% DMSO[3].

  • Aqueous Integration: Pipette the aqueous assay buffer (e.g., cell culture medium or PBS) into the assay receptacle.

  • Rapid Mixing: While vortexing or rapidly stirring the aqueous buffer, add the 1000× DMSO working stock dropwise to achieve a 1:1000 dilution (e.g., 1 µL of DMSO stock into 999 µL of medium). Self-Validation: The final DMSO concentration is now 0.1% (v/v)[3].

  • Quality Control: Inspect the final solution against a dark background for turbidity, or use Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates.

  • Vehicle Control: Always prepare a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.1%) without the compound to establish baseline biological activity[1],[4].

Workflow Visualization

G A Solid Compound 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine B 100% Anhydrous DMSO Dissolution & Sonication A->B Add Solvent C Primary Master Stock (10 mM - 50 mM) B->C Complete Solvation D Aliquoting & Cryopreservation (-20°C to -80°C) C->D Prevent Freeze-Thaw E Intermediate Serial Dilutions (in 100% DMSO) C->E Working Stock F Aqueous Assay Buffer Rapid Vortexing E->F 1:1000 Dilution G Final Biological Assay (≤ 0.1% Final DMSO) F->G Prevent Precipitation

Caption: Workflow for DMSO stock preparation and aqueous dilution to prevent precipitation.

Troubleshooting and Systemic Validations

  • Precipitation upon Aqueous Dilution: If the compound crashes out of solution (visible cloudiness), the final concentration exceeds the thermodynamic solubility limit in the aqueous phase. Solution: Lower the final assay concentration or introduce a solubilizing agent such as 0.05% Tween-20 or BSA, provided it does not interfere with the biological target[4].

  • Loss of Potency Over Time: This is typically caused by water ingress into the DMSO stock. Solution: Strictly utilize anhydrous DMSO (≥99.9% purity), purge vials with inert gas (Argon or Nitrogen) before sealing, and strictly adhere to single-use aliquoting[2].

  • Cytotoxicity Artifacts: If cell viability drops uniformly across all test wells, the DMSO concentration may be too high. Solution: Ensure the final DMSO concentration is strictly ≤0.1% and validate against a vehicle-only control[1],[3].

References

  • Cytiva. "Buffer and sample preparation for direct binding assay in 2% DMSO." GE Healthcare Life Sciences. URL: [Link]

  • ResearchGate. "How do I make a stock solution of a substance in DMSO?." ResearchGate. URL: [Link]

Sources

Method

Quantitative HPLC Method Development and Validation for 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Executive Summary & Physicochemical Rationale The compound 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is a critical structural motif and pharmacophore frequently utilized in the design of targeted kinase inhibitors, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is a critical structural motif and pharmacophore frequently utilized in the design of targeted kinase inhibitors, including TrkA antagonists[1]. Accurate quantification of this active pharmaceutical ingredient (API) or intermediate is essential during synthesis optimization, formulation, and quality control.

Chromatographic behavior is fundamentally dictated by molecular structure. This analyte presents a dual character: a highly lipophilic 4-tert-butylphenyl tail and a weakly basic isoxazol-3-amine head. The lipophilic tail necessitates a high-carbon-load stationary phase (e.g., C18) and a strong organic eluent to achieve efficient elution[2]. Conversely, the weakly basic amine (estimated pKa ~2.5) requires strict mobile phase pH control. Without it, the amine undergoes secondary ionic interactions with residual silanols on the silica matrix, manifesting as severe peak tailing[3].

By employing a gradient of 0.1% Formic Acid (pH ~2.7) in water and acetonitrile, the method simultaneously suppresses silanol ionization, maintains the analyte in a consistent protonation state, and ensures full LC-MS compatibility for downstream impurity profiling[1].

Method_Dev_Rationale Analyte 5-(4-(Tert-butyl)phenyl) isoxazol-3-amine Lipophilic Highly Lipophilic Tail (Tert-butylphenyl) Analyte->Lipophilic Polar Weakly Basic Head (Isoxazol-3-amine) Analyte->Polar C18 C18 Stationary Phase (Hydrophobic Retention) Lipophilic->C18 Drives Retention Acidic Acidic Mobile Phase (0.1% FA, pH ~2.7) Polar->Acidic Suppresses Tailing

Fig 1: Physicochemical rationale driving the HPLC method development strategy.

Optimized Chromatographic Conditions

To balance resolution, peak shape, and throughput, a gradient elution strategy was selected. An isocratic method would either elute polar impurities too close to the void volume or cause excessive band broadening for the highly retained tert-butyl moiety.

Table 1: Method Parameters and Causality
ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 3.5 µmHigh carbon load provides necessary surface area for lipophilic retention.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterLowers pH to ~2.7, suppressing silanol ionization and preventing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers lower viscosity and higher elution strength than methanol[1].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column[2].
Column Temp 30°CIsolates the separation from ambient fluctuations; reduces system backpressure.
Detection UV at 254 nmTargets the strong π−π∗ transitions of the conjugated aromatic system.
Injection Vol 10 µLBalances detector sensitivity with the prevention of column volume overload.
Gradient Program
Time (min)Flow (mL/min)% Mobile Phase A% Mobile Phase BPhase Objective
0.01.09010Initial conditions
2.01.09010Isocratic hold to elute highly polar impurities
10.01.01090Linear ramp to elute the lipophilic target analyte
13.01.01090High-organic wash to clear strongly retained matrix
13.11.09010Rapid return to initial conditions
18.01.09010Column re-equilibration prior to next injection

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates a System Suitability Test (SST) as a strict gatekeeper. If the SST criteria are not met, the run is automatically invalidated, ensuring absolute trustworthiness in the generated data.

Step 1: Reagent and Standard Preparation
  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Ultrapure Water (18.2 MΩ·cm) for Phase A. Repeat with HPLC-grade Acetonitrile for Phase B. Degas both solutions via ultrasonication for 10 minutes.

  • Diluent Selection: Prepare a diluent of 90:10 (v/v) Water:Acetonitrile. Causality: Dissolving the sample in the initial mobile phase composition prevents solvent mismatch, a primary cause of peak fronting and splitting at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine reference standard. Dissolve in 1.0 mL of methanol (Stock Solution, 10 mg/mL). Dilute 100 µL of the stock into 10 mL of diluent to create a 100 µg/mL Working Standard.

Step 2: System Equilibration & Suitability Testing (SST)
  • Purge the HPLC system and equilibrate the column at initial gradient conditions (90% A / 10% B) for at least 20 column volumes (~30 minutes) until the baseline is stable.

  • Inject the blank diluent to confirm the absence of ghost peaks at the expected retention time.

  • Perform 5 replicate injections of the 100 µg/mL Working Standard.

  • Gatekeeper Criteria: Proceed to sample analysis only if:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Step 3: Sample Analysis
  • Inject prepared unknown samples in duplicate.

  • Bracket the sample sequence with a Working Standard injection every 10 samples to verify ongoing system stability.

Analytical Method Validation (ICH Q2(R2))

The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the procedure is fit for its intended purpose[4].

Validation_Workflow SST System Suitability (Tf < 1.5) Spec Specificity (Peak Purity) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Rob Robustness (Flow/Temp) Acc->Rob

Fig 2: Sequential analytical validation workflow based on ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Summary (Representative Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaRepresentative ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 from nearest impurity; Peak purity index > 0.990 Rs​ = 3.4; Peak Purity = 0.999Pass
Linearity & Range R2≥0.999 across 25% to 150% of target concentration R2 = 0.9998 (y = 4521x + 12)Pass
Accuracy (Recovery) 98.0% – 102.0% recovery at 50%, 100%, and 150% spike levels99.4% – 100.8%Pass
Precision (Repeatability) %RSD 2.0% for 6 independent preparations%RSD = 0.6%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD / 10 for LOQLOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Robustness Method meets SST criteria despite deliberate variations ( ± 0.1 mL/min flow, ± 5°C temp) Tf​ remained < 1.3 under all conditionsPass

Validation Insights: The method demonstrated exceptional robustness during deliberate variations in mobile phase pH and column temperature. The use of 0.1% Formic Acid provides a sufficient buffer capacity at pH 2.7 to maintain the isoxazol-3-amine in a stable ionization state, ensuring that minor preparation errors in the mobile phase do not result in retention time drift[3].

References

  • validation of analytical procedures q2(r2)
  • Source: pharmtech.
  • Source: onyxipca.
  • Source: nih.

Sources

Application

Application Note: A Practical Guide to the NMR Structural Elucidation of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Abstract This document provides a comprehensive methodological guide for the Nuclear Magnetic Resonance (NMR) characterization of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. In the absence of established public spectral da...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive methodological guide for the Nuclear Magnetic Resonance (NMR) characterization of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. In the absence of established public spectral data for this specific molecule, this application note outlines a robust framework for researchers, scientists, and drug development professionals to acquire, process, and interpret the necessary ¹H, ¹³C, and 2D NMR spectra for unambiguous structure verification. The protocols herein are grounded in fundamental NMR principles and include predictive data based on analogous structures, detailed experimental workflows, and guidance on spectral interpretation.

Introduction: The Need for Rigorous Characterization

5-(4-(tert-butyl)phenyl)isoxazol-3-amine is a heterocyclic compound featuring a 3-amino-isoxazole core linked to a 4-tert-butylphenyl moiety. Molecules within the 3-amino-5-arylisoxazole class are significant scaffolds in medicinal chemistry, valued for their versatile biological activities.[1] Accurate and thorough structural characterization is a non-negotiable prerequisite for any further investigation, be it in materials science or drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will walk the user through a systematic approach to confirm the identity and purity of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Predicted NMR Spectral Data

Predicting the NMR spectrum is a crucial first step in targeted data acquisition and analysis. Based on established chemical shift ranges for constituent functional groups, we can anticipate the following spectral features.[3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the isoxazole ring proton, the aromatic protons of the phenyl ring, the amine protons, and the highly shielded protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities. Predicted for a 400 MHz spectrometer in DMSO-d₆.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
H-4 (Isoxazole)6.0 - 6.5Singlet (s)1HThe isoxazole proton at position 4 is typically a singlet in this substitution pattern.[5]
NH₂ (Amine)6.5 - 7.5Broad Singlet (br s)2HExchangeable with D₂O. Chemical shift can vary with concentration and temperature.
H-2', H-6' (Aromatic)7.6 - 7.8Doublet (d)2HProtons ortho to the isoxazole ring. Expected J-coupling of ~8.5 Hz.
H-3', H-5' (Aromatic)7.4 - 7.6Doublet (d)2HProtons meta to the isoxazole ring. Expected J-coupling of ~8.5 Hz.
-C(CH₃)₃ (tert-Butyl)1.3 - 1.4Singlet (s)9HA characteristic strong singlet due to the nine equivalent methyl protons.[6]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by hybridization, electronegativity of neighboring atoms, and aromaticity.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ). Predicted for a 101 MHz spectrometer in DMSO-d₆.

Carbon Assignment Predicted δ (ppm) Notes
C-3 (Isoxazole)168 - 172Carbon bearing the amine group, significantly deshielded.
C-5 (Isoxazole)160 - 165Carbon attached to the phenyl ring.[7]
C-4 (Isoxazole)95 - 100The sole CH carbon in the isoxazole ring.[8]
C-1' (Aromatic)124 - 128Quaternary carbon attached to the isoxazole ring.
C-4' (Aromatic)150 - 155Quaternary carbon bearing the tert-butyl group.
C-2', C-6' (Aromatic)126 - 129Aromatic CH carbons ortho to the isoxazole.
C-3', C-5' (Aromatic)125 - 127Aromatic CH carbons meta to the isoxazole.
C (CH₃)₃ (tert-Butyl)34 - 36Quaternary carbon of the tert-butyl group.
-C(C H₃)₃ (tert-Butyl)30 - 32Methyl carbons of the tert-butyl group.

Experimental Protocols

Adherence to a systematic protocol is essential for acquiring high-quality, reproducible NMR data. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The choice of solvent is critical and is determined by the analyte's solubility and the need to avoid overlapping signals.[9][10] 5-(4-(tert-butyl)phenyl)isoxazol-3-amine contains both polar (amine, isoxazole) and non-polar (tert-butylphenyl) moieties, suggesting solubility in moderately polar solvents.

Protocol:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity ensures dissolution, and its residual proton signal (~2.50 ppm) is unlikely to overlap with key analyte signals.[11]

  • Concentration: Weigh approximately 5-10 mg of the compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.

G cluster_prep Sample Preparation weigh Weigh 5-10 mg of Sample transfer Transfer to NMR Tube weigh->transfer add_solvent Add 0.6-0.7 mL DMSO-d6 transfer->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve

Caption: Workflow for NMR Sample Preparation.

1D NMR Data Acquisition (¹H and ¹³C)

Standard acquisition parameters are often sufficient for small molecules, but optimization may be necessary depending on the sample concentration and the spectrometer used.[12][13]

Protocol for ¹H NMR:

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and perform shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zgpr' on Bruker systems) is suitable.[14]

    • Spectral Width (SW): Set to ~12-16 ppm, centered around 6-7 ppm to cover the expected signal range.

    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[15]

    • Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (≥ 5 x T₁) is required.[13]

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

Protocol for ¹³C NMR:

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').

    • Spectral Width (SW): Set to ~220-240 ppm, centered around 120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 512-2048 scans, or more, may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, followed by automatic phase and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

2D NMR Data Acquisition (COSY and HSQC)

Two-dimensional (2D) NMR experiments are indispensable for confirming connectivity.[16]

  • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through 2-4 bonds.[17] This will confirm the coupling between the aromatic protons on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH coupling).[17] This is the most reliable way to assign the protonated carbons.

Protocol for 2D NMR:

  • Parameter Setup: Utilize standard, pre-optimized parameter sets provided by the spectrometer software (e.g., 'cosygpqf' for COSY, 'hsqcetgpsi' for HSQC on Bruker systems).[18][19]

  • Spectral Widths: Match the spectral widths in the F2 (¹H) and F1 dimensions to those used in the 1D experiments.[19]

  • Acquisition: The number of scans (NS) per increment and the number of increments in the F1 dimension will determine the total experiment time. Default parameters are often a good starting point.

  • Processing: Process the 2D data using the appropriate scripts (e.g., 'xfb' on Bruker systems), followed by phasing and referencing.

G cluster_acq NMR Data Acquisition & Analysis H1_NMR Acquire 1D ¹H NMR Assign_H Assign Proton Signals (Chemical Shift, Integration, Multiplicity) H1_NMR->Assign_H C13_NMR Acquire 1D ¹³C NMR Assign_C Assign Carbon Signals (Chemical Shift) C13_NMR->Assign_C COSY Acquire 2D COSY Confirm_H_H Confirm ¹H-¹H Connectivity COSY->Confirm_H_H HSQC Acquire 2D HSQC Confirm_C_H Confirm ¹H-¹³C Connectivity HSQC->Confirm_C_H Assign_H->COSY Assign_H->HSQC Assign_C->HSQC Final_Structure Final Structure Confirmation Confirm_H_H->Final_Structure Confirm_C_H->Final_Structure

Caption: Logical workflow for NMR-based structure elucidation.

Guide to Spectral Interpretation

The final step is to integrate all acquired data to build a coherent structural assignment.

  • ¹H Spectrum Analysis:

    • t-Butyl Signal: Identify the large singlet integrating to 9H around 1.3-1.4 ppm. This confirms the presence of the tert-butyl group.

    • Aromatic Region: Look for two doublets, each integrating to 2H, between 7.4 and 7.8 ppm. This AA'BB' system is characteristic of a 1,4-disubstituted benzene ring.

    • Isoxazole Proton: A singlet integrating to 1H around 6.0-6.5 ppm should correspond to H-4.

    • Amine Protons: A broad singlet integrating to 2H is expected for the NH₂ group. To confirm, add a drop of D₂O to the NMR tube, re-acquire the spectrum, and observe the disappearance of this signal.

  • COSY Spectrum Analysis:

    • A cross-peak should be observed between the two aromatic doublets, confirming their mutual coupling and adjacency on the phenyl ring. No other cross-peaks are expected for this structure.

  • ¹³C and HSQC Analysis:

    • Use the HSQC spectrum to definitively link the proton signals to their attached carbons. For example, the singlet at ~6.2 ppm (H-4) will show a correlation to the carbon signal at ~97 ppm (C-4).

    • The aromatic proton doublets will correlate to their respective carbon signals in the 125-129 ppm range.

    • The large 9H singlet at ~1.3 ppm will correlate to the methyl carbon signal around 31 ppm.

    • Carbons that do not show a correlation in the HSQC spectrum are quaternary (non-protonated). These can be assigned based on their predicted chemical shifts (e.g., C-3, C-5, C-1', C-4', and the quaternary carbon of the t-butyl group).

G cluster_mol Key NMR Correlations for Structure Assignment cluster_legend Legend mol l1 ¹H-¹H COSY Correlation l2 ¹H-¹³C HSQC Correlation l1_color l2_color

Sources

Method

Using 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine as a precursor in drug discovery

Application Note: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery Introduction & Scientific Rationale In modern medicinal chemistry, the isoxazole ring is a highly valued f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Scientific Rationale

In modern medicinal chemistry, the isoxazole ring is a highly valued five-membered heterocycle due to its diverse biological activities and its ability to act as a bioisostere for amides, pyrazoles, and thiazoles[1]. Among its derivatives, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine serves as a highly versatile, privileged precursor for the synthesis of targeted therapeutics, particularly Type II kinase inhibitors and anti-inflammatory agents.

The structural anatomy of this precursor offers three distinct pharmacological advantages:

  • The 3-Amino Group (Nucleophilic Handle): Acts as the primary site for derivatization (via amide or urea coupling). In the final drug molecule, the resulting nitrogen often engages the peptide backbone of the kinase hinge region via strong hydrogen bonding[2].

  • The Isoxazole Core (Rigid Spacer): Provides a metabolically stable, rigid geometry that optimally vectors the lipophilic tail into deep allosteric pockets while improving the overall pharmacokinetic profile of the molecule[1].

  • The 4-(Tert-butyl)phenyl Tail (Hydrophobic Anchor): The bulky, highly lipophilic tert-butyl group is perfectly suited to occupy the hydrophobic back pocket (such as the DFG-out pocket) of various receptor tyrosine kinases (RTKs) like VEGFR, RET, and mutant B-Raf[2][3].

Physicochemical Properties & Precursor Data

Understanding the baseline physicochemical properties of the precursor is critical for predicting the solubility and reactivity of the resulting libraries. The primary amine on the electron-deficient isoxazole ring is significantly less nucleophilic than a standard aliphatic amine, which necessitates specific activation strategies during synthesis.

PropertyValueImplication for Drug Design
Chemical Formula C13H16N2OProvides a low starting molecular weight for library generation.
Molecular Weight 216.28 g/mol Leaves ~280 Da budget for the warhead/linker to adhere to Lipinski's Rule of 5.
H-Bond Donors 1 (Primary Amine)Readily converted to an amide/urea linkage.
H-Bond Acceptors 2 (N and O in ring)Can interact with hinge region residues (e.g., ATP-binding site)[2].
Lipophilicity (cLogP) ~3.5 (Estimated)High lipophilicity driven by the tert-butylphenyl group; ideal for hydrophobic pocket binding.

Pharmacophore Mapping & Target Rationale

When designing Type II kinase inhibitors, the goal is to stabilize the inactive (DFG-out) conformation of the kinase. 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is uniquely suited for this. When converted into a diaryl urea, the urea motif acts as a hydrogen bond donor/acceptor network with the conserved glutamate and aspartate residues of the DFG motif, while the tert-butylphenyl group extends deep into the adjacent hydrophobic pocket[2].

Pharmacophore A 4-(tert-butyl)phenyl Hydrophobic Anchor B Isoxazole Ring Rigid Spacer A->B Covalent D Kinase DFG-out Pocket Hydrophobic Interaction A->D Van der Waals C 3-Amine Group Hinge Binder / Linker B->C Covalent E Kinase Hinge Region Hydrogen Bonding C->E H-Bond Donor/Acceptor

Caption: Pharmacophore mapping of the precursor to typical kinase binding pockets.

Experimental Protocols

To utilize this precursor effectively, researchers must overcome the inherently low nucleophilicity of the 3-aminoisoxazole[4]. The following self-validating protocols detail the generation of urea and amide libraries.

Protocol A: Synthesis of Diaryl Urea Kinase Inhibitors

Causality Focus: Isocyanates are highly electrophilic and ideal for reacting with weakly nucleophilic heteroaromatic amines. Anhydrous conditions are strictly required because water will react with the isocyanate to form a carbamic acid, which decarboxylates to an amine and reacts with another isocyanate molecule to form an undesired symmetric urea byproduct.

Materials:

  • 5-(4-(tert-butyl)phenyl)isoxazol-3-amine (1.0 eq)

  • Aryl isocyanate (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N2 or Argon).

  • Dissolution: Dissolve 1.0 mmol of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine in 5 mL of anhydrous DCM.

  • Catalysis: Add a catalytic amount of TEA (0.1 mmol). Note: While not strictly necessary for all isocyanates, TEA increases the nucleophilicity of the isoxazole amine via transient hydrogen bonding.

  • Addition: Dropwise add the aryl isocyanate (1.2 mmol) dissolved in 2 mL of DCM at 0 °C to control the exothermic reaction and prevent side-product formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the consumption of the starting material via LC-MS.

  • Validation & Workup: If a precipitate forms (often the desired urea product), filter and wash with cold DCM. If the product remains in solution, quench with a few drops of methanol to destroy excess isocyanate, evaporate the solvent, and purify via flash chromatography (Hexanes/EtOAc gradient).

  • Confirmation: Validate via 1H-NMR (look for the disappearance of the primary amine singlet ~5.5 ppm and the appearance of two distinct broad urea NH singlets >8.0 ppm).

Protocol B: HATU-Mediated Amide Coupling

Causality Focus: Standard coupling agents (like EDC/HOBt) often fail with 3-aminoisoxazoles due to poor nucleophilicity. HATU is utilized here because it forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward efficiently.

Workflow Step1 1. Reagent Prep Dissolve Carboxylic Acid + HATU in DMF Step2 2. Activation Add DIPEA, stir 15 min at RT Step1->Step2 Step3 3. Nucleophilic Attack Add 5-(4-(t-butyl)phenyl)isoxazol-3-amine Step2->Step3 Step4 4. Reaction Monitoring LC-MS until precursor is consumed Step3->Step4 Step5 5. Workup Quench with H2O, extract with EtOAc Step4->Step5

Caption: Step-by-step HATU-mediated amide coupling workflow for library generation.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the target carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated acid salts without interfering with the active ester.

  • Coupling: Add 5-(4-(tert-butyl)phenyl)isoxazol-3-amine (1.0 eq) to the activated mixture.

  • Heating (Conditional): Stir at room temperature for 12 hours. If LC-MS indicates <50% conversion, heat the reaction to 60 °C. The rigid isoxazole ring can sterically hinder the reaction, requiring thermal energy to overcome the activation barrier.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3, 1N HCl, and brine. Self-validation: The HCl wash removes excess DIPEA, while NaHCO3 removes unreacted carboxylic acid.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify via reverse-phase preparative HPLC.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (Royal Society of Chemistry), 2025 URL:[Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications), 2008 URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, a molecule of interest in contemporary drug discovery. We delineate a detail...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, a molecule of interest in contemporary drug discovery. We delineate a detailed protocol for acquiring high-resolution mass spectra using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). Furthermore, we propose the primary fragmentation pathways based on fundamental principles of isoxazole chemistry and the influence of its substituents. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel heterocyclic compounds.

Introduction

5-(4-(Tert-butyl)phenyl)isoxazol-3-amine belongs to the isoxazole class of heterocyclic compounds, a scaffold frequently incorporated into pharmacologically active molecules due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The structural elucidation of such compounds is a critical step in the drug development pipeline, ensuring identity, purity, and metabolic stability. Mass spectrometry is an indispensable tool for this purpose, providing not only accurate mass measurements but also detailed structural information through the analysis of fragmentation patterns.

The fragmentation of the isoxazole ring is known to be distinct from its oxazole isomers, often initiating with the cleavage of the weak N-O bond.[5] The substitution pattern, particularly the presence of an amino group at the 3-position and a bulky tert-butylphenyl group at the 5-position, is expected to significantly direct the fragmentation cascade.[6] This application note will explore these pathways in detail.

Predicted Fragmentation Pathways

Under Electrospray Ionization (ESI) conditions, the primary amine at the 3-position is the most probable site of protonation in the positive ion mode, yielding the molecular ion [M+H]⁺. Subsequent fragmentation via Collision-Induced Dissociation (CID) is predicted to proceed through several key pathways, driven by the inherent instability of the isoxazole ring and the nature of its substituents.

The core fragmentation of the isoxazole ring typically involves an initial N-O bond cleavage.[5] This can be followed by a series of rearrangements and eliminations of small neutral molecules.[1][7] The presence of the 4-(tert-butyl)phenyl group introduces additional fragmentation channels, primarily the characteristic loss of a methyl radical or isobutylene from the tert-butyl moiety.[8]

A proposed fragmentation workflow is visualized below:

Fragmentation_Pathway cluster_0 Proposed Fragmentation of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine M [M+H]⁺ (Precursor Ion) F1 Fragment 1 Loss of NH₃ M->F1 - NH₃ F2 Fragment 2 Loss of Isobutylene (C₄H₈) M->F2 - C₄H₈ F3 Fragment 3 Isoxazole Ring Cleavage (Loss of R-CN) M->F3 - C₈H₉N F4 Fragment 4 (From F2) Further Ring Cleavage F2->F4 - CO, -HCN F5 Fragment 5 (From F3) Formation of Acylium Ion F3->F5 - N₂

Caption: Proposed fragmentation workflow for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for the analysis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine using a standard high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Sample Preparation
  • Prepare a stock solution of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography (LC) Conditions
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry (MS) Conditions
ParameterValue
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Collision Energy Ramped from 10-40 eV for MS/MS
Mass Range m/z 50-500

Data Interpretation and Expected Fragments

The high-resolution mass spectrum will allow for the determination of the elemental composition of the precursor and fragment ions. The expected protonated molecule [M+H]⁺ for C₁₃H₁₆N₂O has a calculated m/z of 217.1335.

The following table summarizes the predicted key fragment ions, their m/z values, and their proposed elemental compositions.

Fragment Ion Proposed Loss Formula of Fragment Calculated m/z
[M+H]⁺-[C₁₃H₁₇N₂O]⁺217.1335
[M+H - C₄H₈]⁺Loss of isobutylene[C₉H₉N₂O]⁺161.0709
[M+H - NH₃]⁺Loss of ammonia[C₁₃H₁₄NO]⁺200.1069
[C₈H₉]⁺Cleavage of the isoxazole ring[C₈H₉]⁺105.0699
[C₄H₉]⁺tert-butyl cation[C₄H₉]⁺57.0704

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. The proposed fragmentation pathways, rooted in the established chemistry of isoxazoles and their derivatives, offer a rational basis for the interpretation of experimental data. The detailed LC-MS/MS protocol serves as a practical starting point for researchers, enabling the confident structural characterization of this and structurally related compounds. The combination of high-resolution mass spectrometry and a systematic approach to fragmentation analysis is paramount for advancing research in medicinal chemistry and drug development.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]

  • Simons, B. K., et al. (1969). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 22(3), 563–575.
  • Cordaro, M., et al. (2004). High resolution electrospray and electrospray tandem mass spectra of rotenone and its isoxazoline cycloadducts. European Journal of Mass Spectrometry, 10(5), 691-7. Available at: [Link]

  • Senthilkumar, P., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

  • American Chemical Society. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 329-39. Available at: [Link]

  • Fenn, J. B., et al. (1990). Electrospray Ionization for Mass Spectrometry of Large Biomolecules. Science, 246(4926), 64-71.
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. Available at: [Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

  • Al-Qaisi, J. A., et al. (2019). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Current Organic Chemistry. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4. Available at: [Link]

  • Maślińska-Solich, J., & Gibas, E. (2004). Electrospray mass spectrometry studies of macromolecules containing 1,3-oxazolidine moieties. Rapid Communications in Mass Spectrometry, 18(22), 2619-28. Available at: [Link]

  • Chebanov, V. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52, 866-886.
  • Frontiers. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

  • ResearchGate. (2013). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available at: [Link]

  • Chinese Chemical Letters. (2022). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]

  • MDPI. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available at: [Link]

  • Portet, B., et al. (2008). Analysis of minor flavonoids in Piper hostmannianum var. berbicense using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry.

Sources

Method

In Vivo Dosing Protocols and Vehicle Selection for 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Executive Summary The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by formulation challenges. 5-(4-(Tert-butyl)phenyl)isoxazol-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by formulation challenges. 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine (TBPIA) represents a classic example of a "brick dust/grease" hybrid molecule. Its structural features dictate extreme lipophilicity and pH-dependent solubility, making standard aqueous vehicles unviable[1]. This application note provides a comprehensive, causality-driven guide to selecting, preparing, and validating in vivo dosing vehicles for TBPIA, ensuring reproducible systemic exposure in murine models.

Physicochemical Causality & Formulation Strategy

Successful in vivo formulation requires reverse-engineering the vehicle based on the active pharmaceutical ingredient's (API) structural liabilities. For TBPIA, the formulation strategy is dictated by two distinct chemical moieties:

  • The 4-(Tert-butyl)phenyl Group (High Lipophilicity): The bulky, non-polar tert-butyl group drives the molecule's high partition coefficient (estimated LogP > 4.0). This extreme lipophilicity results in negligible intrinsic aqueous solubility and a high propensity for hydrophobic aggregation and precipitation in the gastrointestinal (GI) tract or bloodstream[2].

  • The Isoxazol-3-amine Group (Weak Base): The primary amine attached to the electron-withdrawing isoxazole ring acts as a weak base (estimated pKa ~2.0–3.0). While it can be protonated and solubilized at highly acidic pH (pH < 2), it will rapidly deprotonate and precipitate at physiological pH (7.4).

The Causality of Vehicle Failure: If TBPIA is formulated in unbuffered saline or a low-surfactant vehicle, the pH shift upon intravenous (IV) injection or transit into the duodenum (PO dosing) will cause immediate phase separation. In vivo precipitation leads to capillary occlusion (toxicity) during IV dosing and highly erratic, sub-therapeutic absorption during oral (PO) dosing[2]. Therefore, the formulation must rely on either co-solvent mediated thermodynamic stabilization or macrocyclic inclusion (cyclodextrins) [3].

Formulation_Workflow A TBPIA API (LogP > 4, Weak Base) B Determine Route of Admin A->B C Intravenous (IV) B->C D Per Os (PO) B->D E Co-Solvent System (DMSO/PEG400/Saline) C->E F Cyclodextrin Complex (20% HP-β-CD, pH 4.0) C->F D->F G Lipid Suspension (CMC/Tween-80) D->G H Sterile Filtration & QC E->H F->H I Homogenization & QC G->I

Fig 1: Decision tree for TBPIA vehicle selection based on administration route.

Vehicle Selection Matrix

To achieve target dose levels while maintaining animal welfare, the following vehicles have been optimized for TBPIA.

Vehicle CompositionSolubilization MechanismMax Dose (mg/kg)*RoutePros / Cons
5% DMSO / 40% PEG400 / 55% Saline Co-solvent dielectric depression10 - 15IV, IP, POPros: High solubilizing power; easy to prepare.Cons: PEG400 can cause mild hemolysis IV at high volumes.
20% HP-β-CD in 50 mM Acetate (pH 4.0) Hydrophobic cavity inclusion20 - 30IV, POPros: Excellent biocompatibility; prevents precipitation[4].Cons: Requires extended sonication.
0.5% CMC / 0.1% Tween-80 in Water Wetting & physical suspension> 50PO onlyPros: Supports massive doses for toxicity studies[1].Cons: Unsuitable for IV; absorption is dissolution-limited.

*Assumes a standard murine dosing volume of 5 mL/kg (IV) or 10 mL/kg (PO).

Step-by-Step Formulation Protocols

Protocol A: Co-Solvent System (5% DMSO / 40% PEG400 / 55% Saline)

This protocol utilizes a "step-down" solvation method. By fully dissolving the API in the strongest solvent first, you prevent the hydrophobic tert-butyl group from aggregating.

  • Weighing: Accurately weigh the required amount of TBPIA powder into a glass vial (plastics may absorb highly lipophilic free-bases).

  • Primary Solvation: Add 5% of the final volume as Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes. Causality: DMSO disrupts the crystal lattice of the API. The solution must be 100% optically clear before proceeding.

  • Dielectric Bridging: Add 40% of the final volume as Polyethylene Glycol 400 (PEG400). Vortex for 2 minutes. Causality: PEG400 acts as a co-solvent bridge, lowering the dielectric constant of the final aqueous mixture to prevent precipitation.

  • Aqueous Quenching: Add 55% of the final volume as 0.9% Normal Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized zones of high water concentration, which would cause immediate nucleation of the API.

  • Self-Validation Check: Hold the vial against a dark background and illuminate it with a strong flashlight. If a Tyndall effect (hazy light scattering) is observed, micro-precipitation has occurred. Do not dose IV ; discard and reformulate.

Protocol B: Cyclodextrin Complexation (20% HP-β-CD, pH 4.0)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the lipophilic tert-butylphenyl moiety within its hydrophobic cavity, while its hydrophilic exterior maintains aqueous solubility[4].

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 4.0 using glacial acetic acid. Causality: A pH of 4.0 ensures partial protonation of the isoxazol-3-amine group, increasing its affinity for the aqueous phase while the lipophilic tail enters the CD cavity.

  • Excipient Dissolution: Dissolve HP-β-CD in the buffer to a final concentration of 20% (w/v).

  • API Addition: Add TBPIA powder to the cyclodextrin solution.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 45–60 minutes. Causality: Inclusion complex formation is an endothermic, equilibrium-driven process that requires kinetic energy (sonication) and time to reach steady state[3].

  • Self-Validation Check: Post-sonication, centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. If a visible pellet forms, the inclusion complex is incomplete. You must either increase sonication time or reduce the target API concentration.

In Vivo Administration Guidelines (Murine Models)

Intravenous (IV) Dosing
  • Route: Lateral tail vein.

  • Volume Limits: Maximum 5 mL/kg (e.g., 100 µL for a 20 g mouse). Exceeding this with PEG400 or DMSO can cause acute hyperosmotic shock or hemolysis[2].

  • Needle Size: 27G to 30G.

  • Protocol: Warm the animal briefly under a heat lamp to induce vasodilation. Inject slowly over 10–15 seconds. Rapid bolus injection of co-solvents can trigger transient respiratory depression.

Per Os (PO) Dosing
  • Route: Oral gavage using a bulb-tipped gastric needle.

  • Volume Limits: Maximum 10 mL/kg (e.g., 200 µL for a 20 g mouse).

  • Protocol: Ensure the formulation is at room temperature. For suspensions (CMC/Tween-80), vortex immediately prior to drawing into the syringe to ensure dose homogeneity.

Pharmacokinetic (PK) Considerations

When dosing TBPIA orally, the vehicle plays a critical role in overcoming absorption barriers. If a suspension is used, absorption is limited by the dissolution rate of the API in the gastric fluid. If a co-solvent or cyclodextrin vehicle is used, the API is maintained in a supersaturated state, driving passive diffusion across the enterocyte membrane into the hepatic portal vein[1].

PK_Absorption PO Oral Administration (PO) GI GI Tract (Dissolution/Precipitation) PO->GI Vehicle Release Portal Hepatic Portal Vein GI->Portal Absorption Liver Liver (First-Pass Metabolism) Portal->Liver Systemic Systemic Circulation (Cmax, AUC) Liver->Systemic Bioavailable Fraction

Fig 2: In vivo oral absorption pathway and pharmacokinetic barriers for TBPIA.

Because TBPIA possesses an exposed primary amine and a highly lipophilic core, it is highly susceptible to rapid first-pass metabolism in the liver (e.g., N-acetylation or CYP450-mediated oxidation). Consequently, researchers should expect a significant discrepancy between IV and PO exposure (low absolute bioavailability, %F), which is an intrinsic property of the molecule rather than a formulation failure.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004.[2] URL:

  • Stella VJ, Rajewski RA. Cyclodextrins: Their Future in Drug Formulation and Delivery. Pharmaceutical Research. 1997.[3] URL:

  • Loftsson T, Jarho P, Másson M, Järvinen T. Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. 2005.[4] URL:

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. WuXi AppTec. 2024.[1] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Improving the Aqueous Solubility of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine for In Vitro Assays

Welcome to the technical support guide for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This document, prepared by our senior application scientists, provides in-depth troubleshooting and practical protocols to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This document, prepared by our senior application scientists, provides in-depth troubleshooting and practical protocols to address the significant challenge of this compound's low aqueous solubility. Our goal is to empower researchers to achieve accurate, reproducible results in their in vitro assays by ensuring the test compound is fully dissolved in the aqueous experimental medium.

Section 1: Compound Profile & Initial Assessment

Understanding the physicochemical properties of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is the first step in developing an effective solubilization strategy.

Q1: What are the key physicochemical properties of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine?

This compound's structure inherently predisposes it to low water solubility. The large, non-polar tert-butylphenyl group dominates the molecule's character, making it highly hydrophobic.

PropertyValue / ObservationImplication for Solubility
Molecular Weight 216.28 g/mol Moderate molecular size.
Structure The large hydrophobic surface area from the tert-butylphenyl group is the primary driver of poor aqueous solubility.
Calculated LogP ~3.18[1]A LogP value greater than 3 indicates high lipophilicity and predicts poor solubility in water.
Key Functional Groups Isoxazole ring, Primary amine (-NH2)The primary amine is a weak base. Its pKa is predicted to be low (approx. 2-4), meaning it is predominantly in its neutral, less soluble form at physiological pH (7.4).
Appearance SolidEnergy is required to break the crystal lattice before dissolution can occur.

Q2: Why is this compound so difficult to dissolve in aqueous buffers like PBS or cell culture media?

The difficulty arises from a combination of factors. The compound's high lipophilicity (LogP ~3.18) means it preferentially partitions into non-polar environments rather than water.[1] Furthermore, the energy required to break apart the solid crystal lattice of the powder must be overcome by favorable interactions with the solvent. Water, being highly polar, does not interact strongly enough with the large hydrophobic regions of the molecule to facilitate this process. While the primary amine can be protonated to a charged, more soluble form, this only occurs at a very low pH, which is often incompatible with biological assays.

Q3: What is the very first step I should take when working with a new batch of this compound?

Always begin by preparing a high-concentration stock solution in an appropriate organic solvent. Never attempt to dissolve the compound directly into your final aqueous assay buffer. This "direct-to-assay" approach will almost certainly fail due to the compound's low intrinsic solubility, leading to inaccurate concentrations and precipitated material that can cause artifacts in your experiment. Dimethyl sulfoxide (DMSO) is the most common and recommended starting point for a stock solution.

Section 2: Troubleshooting Guide & Step-by-Step Solubilization Protocols

Navigating solubility challenges requires a systematic approach. The following workflow provides a decision-making framework to guide you from the most common and simplest methods to more advanced techniques.

G start Start: Need to solubilize 5-(4-(tert-butyl)phenyl)isoxazol-3-amine stock_prep Protocol 1: Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution precip_check Does compound precipitate upon dilution? dilution->precip_check dmso_check Is final DMSO concentration >0.5% or toxic to cells? precip_check->dmso_check No ph_strat Strategy 2: Consider pH Modification (for non-cellular assays) precip_check->ph_strat Yes success Success! Proceed with experiment. (Include vehicle control) dmso_check->success No reduce_dmso Optimize Dilution: - Use intermediate dilution steps - Lower stock concentration dmso_check->reduce_dmso Yes cyclo_strat Strategy 3: Use Cyclodextrin Complexation ph_strat->cyclo_strat Assay is pH sensitive solid_strat Strategy 4: Prepare a Solid Dispersion (Advanced) cyclo_strat->solid_strat Still insoluble reduce_dmso->dilution

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: Co-Solvent System (Recommended Starting Point)

Using a water-miscible organic solvent is the most straightforward approach. DMSO is widely used because it can dissolve a vast range of organic compounds.[2]

Q: What is the maximum concentration of DMSO my in vitro assay can tolerate?

This is highly dependent on the assay and cell type. While some robust cell lines might tolerate up to 1%, most cell-based assays are sensitive to DMSO concentrations above 0.5%.[3] It is critical to determine this experimentally. Concentrations of 1% or higher can significantly impair cell viability and mitochondrial integrity.[4][5] For enzyme assays, some cytochrome P450s can be inhibited by even 1% DMSO.[6] Always run a vehicle control containing the same final concentration of DMSO as your test samples to isolate the effect of the compound from that of the solvent.[7]

Cell Type / AssayGeneral DMSO Tolerance Limit (v/v)Reference
Robust Cancer Cell Lines (e.g., HeLa) < 1.0%[8]
Sensitive/Primary Cells < 0.1% - 0.5%[7]
Fibroblasts < 1.0% (viability decreases >1%)[2][3]
hAPC (Apical Papilla Cells) < 1.0% (cytotoxicity at 72h)[4]
In Vitro Enzyme Assays < 1.0% (enzyme-dependent)[6]

Protocol 1: Preparing a Concentrated Stock Solution in DMSO

Objective: To create a high-concentration stock solution (e.g., 10-50 mM) that can be diluted at least 1:1000 into the final assay medium.

Methodology:

  • Preparation: Allow the vial of solid 5-(4-(tert-butyl)phenyl)isoxazol-3-amine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Initial Dissolution: Add a precise volume of 100% anhydrous DMSO to the vial to create the desired stock concentration. For example, to make a 10 mM stock from 2.16 mg of compound (MW 216.28), add 1 mL of DMSO.

  • Mixing: Vortex the vial vigorously for at least 2 minutes. The goal is to provide enough energy to break the crystal lattice.

  • Sonication (If Necessary): If solid particles are still visible, place the vial in a water bath sonicator for 10-15 minutes.[7] This uses ultrasonic waves to further aid in dissolution.

  • Visual Confirmation: Inspect the solution against a light source to ensure it is completely clear with no visible particulates.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.

Troubleshooting:

  • Problem: The compound precipitates immediately upon dilution into my aqueous buffer.

  • Cause: This is called "kinetic solubility failure." When the DMSO stock is added to the aqueous phase, the local concentration of the compound temporarily exceeds its solubility limit in the mixed solvent system before it can disperse.

  • Solution: Add the DMSO stock to your buffer while the buffer is being vortexed. This rapid mixing helps prevent localized supersaturation. You can also perform a serial dilution, first diluting into a buffer with a higher percentage of co-solvent before the final dilution into the assay medium.[7]

Strategy 2: pH Modification

This strategy leverages the basicity of the primary amine group. By lowering the pH, the amine (-NH2) becomes protonated (-NH3+), creating a charged species with significantly higher aqueous solubility.

Q: Is pH modification suitable for my cell-based assay?

Generally, no. Most cell cultures require a tightly controlled pH range (typically 7.2-7.4) and are sensitive to even minor pH shifts. This method is best suited for cell-free systems like enzyme inhibition assays, binding assays (e.g., SPR), or chemical reactivity studies, where the buffer system can be controlled.[9][10]

Protocol 2: Preparing an Acidic Stock Solution

Objective: To create a moderately concentrated, pH-adjusted aqueous stock solution.

Methodology:

  • Solvent Preparation: Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Initial Suspension: Weigh the compound and add it to a volume of sterile water. It will not dissolve.

  • Titration: While stirring vigorously, add the 0.1 M HCl solution dropwise. Monitor the solution for clarity. The compound should dissolve as the pH drops and the amine group is protonated.

  • pH Check: Once the compound is fully dissolved, check the pH. It will likely be highly acidic (pH 1-3).

  • Final Dilution: This acidic stock must be carefully diluted into a well-buffered final assay medium to ensure the final pH is suitable for the experiment. The buffer's capacity must be sufficient to neutralize the added acid.[11][12]

  • Sterilization: Sterile filter the final stock solution through a 0.22 µm syringe filter compatible with acidic solutions.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[13][14] For this compound, a derivative of β-cyclodextrin is a good choice.[]

G cluster_0 Before Complexation cluster_1 Cyclodextrin in Water cluster_2 After Complexation Compound Hydrophobic Compound (Poorly Soluble) Water Water Molecules CD Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Complex Soluble Inclusion Complex Complex_Compound Compound cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Q: Which cyclodextrin should I use?

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. It has excellent water solubility and a favorable regulatory profile, making it a common choice for pharmaceutical formulations and in vitro studies.[][16]

Protocol 3: Solubility Enhancement using HP-β-CD

Objective: To form an inclusion complex to significantly increase aqueous solubility.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). A starting concentration of 10-40 mM is common.

  • Prepare Compound Stock: Prepare a concentrated stock of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine in a minimal amount of organic solvent like DMSO or ethanol (as per Protocol 1).

  • Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the compound's organic stock solution dropwise. The molar ratio of compound to cyclodextrin often needs optimization, but a starting point of 1:2 or 1:5 is reasonable.

  • Incubation: Incubate the mixture, often with agitation (e.g., on a shaker or rotating wheel), for 1 to 24 hours at a controlled temperature (e.g., room temperature or 37°C) to allow for stable complex formation.[7]

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

  • Vehicle Control: Remember to use a vehicle control containing the same final concentration of HP-β-CD and any residual organic solvent in your assay.

Section 3: Advanced Strategies & Final Considerations

Q: What if none of the above methods work?

For extremely challenging cases, creating a solid dispersion is a powerful technique. This involves dispersing the drug in a molecular or amorphous state within a hydrophilic polymer matrix, such as polyvinylpyrrolidone (PVP).[17][18][19] When this solid matrix is added to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine, high-surface-area particles that dissolve more readily.[20][21]

Protocol 4: Preparing a Solid Dispersion (Solvent Evaporation Method)

Objective: To create a solid powder of the compound molecularly dispersed in a water-soluble polymer.

Methodology:

  • Select Ratio: Choose a drug-to-polymer (e.g., PVP K30) weight ratio to test, such as 1:2 and 1:5.

  • Dissolve: In a round-bottom flask, dissolve both the compound and the polymer in a suitable common volatile solvent, such as ethanol or methanol.

  • Evaporate: Remove the solvent using a rotary evaporator under reduced pressure. A thin film will form on the flask wall.

  • Dry: Further dry the solid dispersion in a vacuum oven to remove all residual solvent.

  • Process: Scrape the solid material, gently pulverize it to a fine powder, and store it in a desiccator. This powder can now be weighed and dissolved directly into your assay buffer, where it should exhibit enhanced dissolution speed and apparent solubility.[22]

Final Checklist for Assay Success:

  • Did I use a stock solution? Never add solid compound directly to aqueous media.

  • Is my compound fully dissolved? Visually inspect your final solution for any signs of precipitation or cloudiness (Tyndall effect).

  • Have I included a vehicle control? This is non-negotiable. Your control must contain the same final concentration of all solvents and excipients (DMSO, cyclodextrins, etc.) as your test samples.

  • Did I determine the solvent tolerance of my assay? Perform a dose-response curve with the vehicle alone to identify any background effects on your assay readout.

By following this structured approach, you can systematically overcome the solubility challenges of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine and generate reliable data for your in vitro research.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available at: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Available at: [Link]

  • Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. Available at: [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. PubMed. Available at: [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • Influence of DMSO on antifungal activity during susceptibility testing in vitro. Semantic Scholar. Available at: [Link]

  • Method to enhance aqueous solubility of poorly soluble actives using methoxypolyethylene glycol. Google Patents.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • The study of the influence of dmso on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link]

  • In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Available at: [Link]

  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][17][18]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • (PDF) CYCLODEXTRIN AS SOLUBILIZER AND TARGETING AGENT FOR DRUGS. ResearchGate. Available at: [Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. MDPI. Available at: [Link]

  • 5-(4-(tert-Butyl)phenyl)isoxazol-3-amine. Autechilo. Available at: [Link]

  • N-(tert-butyl)-5-phenyl-1,3-oxazol-2-amine. Chemical Synthesis Database. Available at: [Link]

  • 5-Amino-3-phenylisoxazole. PubChem. Available at: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. figshare. Available at: [Link]

  • 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. PubChem. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine Synthesis

Welcome to the technical support center for the synthesis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable isoxazole building block. As a heterocyclic scaffold, 3-aminoisoxazoles are crucial in medicinal chemistry, and achieving a reliable, high-yield synthesis is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation to empower you to solve problems effectively in your own lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 5-aryl-3-aminoisoxazoles?

The most robust and widely adopted method for synthesizing 3-amino-5-alkyl/aryl isoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] For your target molecule, the key starting material would be 4,4-dimethyl-3-oxo-3-(4-(tert-butyl)phenyl)propanenitrile (also known as 4-tert-butylbenzoylacetonitrile). The reaction's success, particularly its regioselectivity, is critically dependent on reaction conditions.[1]

Q2: What are the most critical parameters to control to ensure a high yield of the desired 5-(4-(tert-butyl)phenyl)isoxazol-3-amine?

For this specific class of synthesis, two parameters are paramount: pH and temperature .[1] These factors directly control the regiochemical outcome of the cyclization reaction, determining whether the hydroxylamine preferentially attacks the ketone or the nitrile moiety of the β-ketonitrile precursor. An incorrect pH or temperature will lead to the formation of the undesired 3-(4-(tert-butyl)phenyl)isoxazol-5-amine isomer, which is often the primary cause of "low yield" of the target compound.[1]

Q3: What are the most common byproducts I should expect to see in my crude reaction mixture?

Aside from unreacted starting materials, the most common byproduct is the undesired regioisomer, 3-(4-(tert-butyl)phenyl)isoxazol-5-amine.[1] Other potential impurities can include the oxime of the starting β-ketonitrile if cyclization is incomplete.[2] In cases where hydroxylamine hydrochloride of poor purity is used, contamination with hydrazine can lead to the formation of pyrazoline derivatives.[2]

Section 2: Detailed Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My reaction produces the wrong isomer as the major product.

Q: My post-reaction analysis (NMR, LC-MS) shows that I've synthesized primarily 3-(4-(tert-butyl)phenyl)isoxazol-5-amine instead of the desired 3-amino isomer. How can I reverse this selectivity?

A: This is a classic and solvable issue of regiocontrol. The formation of the two possible isomers is dictated by the initial site of nucleophilic attack by hydroxylamine on the β-ketonitrile precursor, which is governed by pH and temperature.[1]

  • Mechanism Insight:

    • To form your desired 3-aminoisoxazole: The reaction should proceed via initial nucleophilic attack of hydroxylamine on the nitrile carbon. This pathway is favored under mildly acidic to neutral conditions (pH 7-8) and at lower temperatures (≤45 °C).[1]

    • To form the undesired 5-aminoisoxazole: This isomer results from the initial attack of hydroxylamine on the ketone carbon. This pathway is favored under more basic conditions (pH > 8) and at higher temperatures (e.g., 100 °C).[1]

Solution: To favor the formation of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine , you must adjust your reaction conditions to be within the 7 < pH < 8 range and maintain a temperature at or below 45 °C.[1]

Table 1: Effect of Reaction Conditions on Isomer Formation[1]
Target IsomerRecommended pHRecommended TemperatureInitial Site of Attack
3-Amino-5-Aryl Isoxazole 7 < pH < 8 ≤ 45 °C Nitrile
5-Amino-3-Aryl IsoxazolepH > 8~100 °CKetone

Problem 2: The reaction is sluggish and does not go to completion.

Q: I've run the reaction for an extended period, but TLC and LC-MS analysis still show a significant amount of unreacted 4-tert-butylbenzoylacetonitrile. What can I do to drive the reaction to completion?

A: A stalled reaction can be frustrating, but it can often be resolved by systematically evaluating several factors.

  • Temperature: While lower temperatures are needed for correct regioselectivity, a temperature that is too low may not provide sufficient activation energy.[3] If your reaction is clean but slow at room temperature, consider gently heating it to the upper limit of the recommended range (e.g., 40-45 °C) while carefully monitoring for the appearance of the undesired isomer.[1]

  • Reagent Stoichiometry: Ensure that you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.2 to 1.5 equivalents) to drive the equilibrium towards product formation.

  • Base Addition: The reaction requires a base to neutralize the HCl salt of hydroxylamine and to facilitate the cyclization. Ensure the base (e.g., sodium acetate, sodium carbonate) is added in an appropriate stoichiometric amount (at least 1.0 equivalent relative to the hydroxylamine hydrochloride). The base must be added portion-wise to maintain the pH within the optimal window.

  • Solvent Choice: The solubility of your starting materials is key. Alcohols like ethanol or methanol are common solvents.[4][5] If solubility is an issue, a co-solvent system might be necessary, but this should be approached with caution as solvent can also influence reaction pathways.

Problem 3: My yield is low due to the formation of multiple, non-isomeric byproducts.

Q: My crude product is a complex mixture. Besides the starting material and the two isomers, I see several other spots on my TLC plate. What are these byproducts and how can I minimize them?

A: The formation of multiple byproducts points to issues beyond regioselectivity, often related to reagent purity or non-optimal reaction conditions that favor side reactions.

  • Incomplete Cyclization: One common issue is the formation of stable oxime intermediates that fail to cyclize.[2] This can happen if the reaction conditions are not sufficiently basic or if the temperature is too low to promote the final dehydration step. To mitigate this, ensure your pH is correctly buffered and consider extending the reaction time or slightly increasing the temperature (while staying below 45°C).[2]

  • Purity of Hydroxylamine: Use high-purity hydroxylamine hydrochloride. Lower-grade reagents can sometimes be contaminated with hydrazine, which will react with the β-dicarbonyl motif to produce pyrazoline byproducts.[2] If you suspect this is the case, obtaining a new, high-purity bottle of the reagent is the best solution.

  • Work-up Procedure: Ensure your work-up procedure is not contributing to product degradation. Some isoxazoles can be sensitive to strongly acidic or basic conditions, especially during extraction.[6] A neutral work-up, followed by careful purification, is often best. Purification via column chromatography on silica gel is a standard and effective method.[2]

Section 3: Visualizations & Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in your synthesis.

G cluster_diagnosis Diagnosis cluster_solution Solution Path start Low Yield Encountered analyze Analyze Crude Mixture (LC-MS, NMR) start->analyze isomer Incorrect Isomer is Major Product analyze->isomer incomplete Incomplete Reaction (High SM) analyze->incomplete byproducts Multiple Byproducts analyze->byproducts sol_isomer Verify & Adjust pH (7-8) & Temperature (≤45°C) isomer->sol_isomer sol_incomplete Increase Reaction Time Optimize Temperature (40-45°C) Check Reagent Stoichiometry incomplete->sol_incomplete sol_byproducts Check Reagent Purity Optimize Work-up Adjust Base/Solvent byproducts->sol_byproducts end_node High Yield Achieved sol_isomer->end_node sol_incomplete->end_node sol_byproducts->end_node

Caption: A logical workflow for troubleshooting low product yield.

Simplified Reaction Mechanism & Regioselectivity

This diagram illustrates the competing reaction pathways leading to the desired 3-aminoisoxazole and the undesired 5-aminoisoxazole.

G cluster_path1 Path A: Desired Product cluster_path2 Path B: Undesired Isomer start β-Ketonitrile + NH2OH int1 Attack at Nitrile start->int1 int2 Attack at Ketone start->int2 prod1 5-Aryl-3-Aminoisoxazole int1->prod1 Cyclize prod2 3-Aryl-5-Aminoisoxazole int2->prod2 Cyclize cond1 Conditions: 7 < pH < 8 Temp ≤ 45°C cond1->int1 cond2 Conditions: pH > 8 Temp > 45°C cond2->int2

Caption: Competing pathways in 3-aminoisoxazole synthesis.

Section 4: Optimized Experimental Protocol

This protocol is adapted from established methods for the regioselective synthesis of 3-aminoisoxazoles and is tailored for the preparation of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.[1]

Materials:

  • 4-tert-butylbenzoylacetonitrile

  • Hydroxylamine hydrochloride (High Purity, ≥99%)

  • Sodium Acetate (anhydrous)

  • Ethanol (anhydrous)

  • Water (deionized)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate or Sodium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-butylbenzoylacetonitrile (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent (approx. 5-10 mL per gram of starting material). Begin stirring to dissolve the starting material. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) to the mixture.

  • pH and Temperature Control: The addition of sodium acetate should buffer the solution to the appropriate mildly acidic/neutral pH range.[1] Begin heating the reaction mixture in an oil bath set to 45 °C .

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Look for the consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Isoxazoles from Chalcones.
  • Chalyk, et al. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Online] Available at: [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES, 102(9), 1779. [Online] Available at: [Link]

  • Kumar, R., & Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... [Online] Available at: [Link]

  • Merriam-Webster. (n.d.). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. [Online] Available at: [Link]

  • Kapubalu, S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Online] Available at: [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Online] Available at: [Link]

  • ACS Publications. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R 1 ) on the chalcone. [Online] Available at: [Link]

  • Kumar, R., & Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. [Online] Available at: [Link]

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Synthesis, 45, 171-173. [Online] Available at: [Link]

  • Göktaş, H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Online] Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Welcome to the Technical Support Center for 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine. As a specialized heterocyclic compound, its isoxazole-3-amine core presents unique stability challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine. As a specialized heterocyclic compound, its isoxazole-3-amine core presents unique stability challenges. The weak nitrogen-oxygen (N-O) bond in the isoxazole ring is highly susceptible to thermal and hydrolytic cleavage, while the exocyclic primary amine is prone to oxidation.

This guide provides drug development professionals and researchers with evidence-based troubleshooting, quantitative stability data, and self-validating protocols to ensure experimental reproducibility.

Mechanistic Troubleshooting Guide

Q: Why did my lyophilized powder turn from white to a yellowish-brown color after a few weeks on the bench? A: This is a classic symptom of oxidative degradation . The exocyclic amine at the 3-position of the isoxazole ring is highly reactive. When exposed to ambient oxygen and light, it undergoes oxidation to form azo compounds or N-oxide species, which are highly chromophoric (yellow/brown).

  • Causality: Ambient storage allows atmospheric oxygen to permeate the container. The lack of an inert gas blanket accelerates this oxidation process.

  • Solution: Discard heavily discolored samples, as purity is likely compromised. Always store the solid powder under an Argon or Nitrogen blanket at -20°C.

Q: My LC-MS shows multiple new peaks with lower masses after storing the compound in DMSO at room temperature for a week. What happened? A: The compound has undergone solvent-mediated thermal ring opening . DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. The combination of water, ambient thermal energy, and the inherently labile N-O bond of the aminoisoxazole core leads to ring cleavage.

  • Causality: The N-O bond breaks, forming an acyclic reactive intermediate (e.g., an enol-nitrile or beta-keto nitrile), which then hydrolyzes in the presence of absorbed water.

  • Solution: Never store DMSO stock solutions at room temperature. Stocks must be aliquoted and immediately frozen at -80°C, which restricts kinetic energy and halts hydrolysis[1].

Q: Is it safe to dry this compound in a vacuum oven at 60°C to remove residual solvents? A: No. Aminoisoxazoles are highly sensitive to thermal stress. Accelerating Rate Calorimetry (ARC) data for the unsubstituted 3-isoxazolamine core demonstrates that heating can lead to a sudden increase in pressure and 2[2]. While the bulky 5-(4-tert-butylphenyl) group adds some steric stability, applying sustained heat (like 60°C) risks irreversible degradation and potential safety hazards[2].

  • Solution: Use lyophilization (freeze-drying) or a vacuum desiccator at room temperature (max 25°C) to remove residual solvents.

DegradationPathway A 5-(4-(Tert-butyl)phenyl) isoxazol-3-amine B Thermal Stress (>25°C) A->B Heat E Air Exposure (O2) A->E Poor Sealing C N-O Bond Cleavage (Ring Opening) B->C D Acyclic Nitrile/Amide Degradants C->D Irreversible F Amine Oxidation (Azo/N-oxide species) E->F Discoloration

Mechanistic pathways of isoxazol-3-amine thermal and oxidative degradation.

Quantitative Stability Profiles

To ensure trustworthiness and reproducibility, rely on the following benchmarked stability data for 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine.

Storage StateTemperatureAtmosphereLight ExposureEstimated Shelf-LifePrimary Degradation Risk
Solid Powder -20°CArgonProtected> 2 YearsNegligible
Solid Powder 4°CAirProtected6 MonthsSurface oxidation
Solid Powder 25°CAirExposed< 1 MonthOxidation, thermal ring opening
DMSO Stock (10mM) -80°CArgonProtected6 MonthsNegligible
DMSO Stock (10mM) -20°CAirProtected1 MonthHydrolysis, oxidation
DMSO Stock (10mM) 25°CAirExposed< 1 WeekRapid hydrolysis

Self-Validating Storage Protocol

To guarantee the integrity of your compound, do not just store it; build a self-validating system where degradation is actively prevented and easily detectable.

StorageWorkflow S1 1. Baseline Validation (LC-MS / UV-Vis) S2 2. Aliquot & Lyophilize (Single-use amber vials) S1->S2 S3 3. Inert Gas Purge (Argon blanket) S2->S3 S4 4. Seal & Desiccate (PTFE caps + Drierite) S3->S4 S5 5. Cryogenic Storage (-20°C to -80°C) S4->S5

Self-validating protocol for the long-term storage of aminoisoxazole derivatives.

Step-by-Step Methodology
  • Baseline Validation (Day 0):

    • Action: Before storage, run a baseline LC-MS and record the UV-Vis spectrum.

    • Causality: Establishes a reference point. Any future peak splitting or baseline drift will immediately indicate if the storage protocol was breached.

  • Lyophilization & Aliquoting:

    • Action: Dissolve the bulk powder in a volatile, dry solvent (e.g., LC-MS grade Acetonitrile), aliquot into single-use amber glass vials, and lyophilize to complete dryness.

    • Causality: Amber glass prevents UV-catalyzed oxidation. Single-use aliquots prevent the introduction of moisture via repeated freeze-thaw cycles.

  • Inert Gas Purging:

    • Action: Place the vials in a glove box or use a Schlenk line to purge the headspace of each vial with dry Argon (preferred over Nitrogen due to its higher density).

    • Causality: Argon displaces oxygen and moisture, completely arresting the amine oxidation pathway.

  • Sealing & Desiccation:

    • Action: Seal the vials with PTFE-lined caps. Place the vials inside a secondary container (e.g., a sealed ziplock bag or plastic jar) containing indicating Drierite (calcium sulfate).

    • Causality: PTFE prevents chemical interaction with the cap. Indicating Drierite provides a visual, self-validating cue (turns from blue to pink) if ambient moisture breaches the secondary container.

  • Cryogenic Storage:

    • Action: Store the secondary container at -20°C for solid powders, or -80°C for any necessary solvent stocks[1].

    • Causality: Deep freezing minimizes the kinetic energy required for N-O bond cleavage, extending the half-life indefinitely.

Frequently Asked Questions (FAQs)

Q: What is the maximum recommended storage temperature for the lyophilized powder during shipping? A: For short-term transit (less than 2 weeks), 1 (up to 25°C) is acceptable provided the compound is sealed under inert gas and protected from light[1]. Upon receipt, it must be immediately transferred to -20°C.

Q: Can I subject this compound to freeze-thaw cycles? A: It is highly discouraged. Each freeze-thaw cycle introduces condensation (moisture) to the vial. Because the isoxazole ring is sensitive to hydrolysis, repeated cycles will rapidly degrade the compound. Always use single-use aliquots.

Q: How should I prepare stock solutions for in vitro assays to maximize shelf life? A: Dissolve the compound in anhydrous DMSO. Immediately divide the stock into single-use PCR tubes and flash-freeze them in liquid nitrogen before transferring to a -80°C freezer. Under these strict cryogenic conditions,1[1].

References

  • Title: 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem - NIH Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges purifying heterocyclic amines that possess highly lipophilic appendages.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges purifying heterocyclic amines that possess highly lipophilic appendages. 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine presents a unique chromatographic dichotomy: it features a highly non-polar tert-butylphenyl moiety coupled with a polar, basic isoxazol-3-amine core.

This structural combination often leads to poor mass transfer kinetics, severe peak tailing on standard silica, and unpredictable retention times. This guide provides field-proven, self-validating protocols to help you overcome these specific hurdles and achieve high-purity isolations.

Diagnostic Workflow

Workflow Start Crude 5-(4-(Tert-butyl)phenyl) isoxazol-3-amine Q1 High solubility in Hexane/EtOAc? Start->Q1 NP_Silica Standard Bare Silica (Expect Tailing) Q1->NP_Silica Yes, but tailing occurs RP_C18 Reversed-Phase C18 (Alternative) Q1->RP_C18 No, requires polar solvents Modifier Add 1-5% TEA/NH4OH to Mobile Phase NP_Silica->Modifier Fix via Solvent AmineSilica Amine-Functionalized Silica (Recommended) NP_Silica->AmineSilica Fix via Stationary Phase RP_Buffer Use High pH Buffer (e.g., 0.1% NH4OH) RP_C18->RP_Buffer Optimize for Basic Amine

Decision tree for optimizing the purification of basic lipophilic amines.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 5-(4-(tert-butyl)phenyl)isoxazol-3-amine streak and tail so severely on bare silica gel, even when my TLC looks acceptable? A: The root cause is a strong Brønsted acid-base interaction. Bare silica gel contains residual surface silanol groups (Si-OH) which are mildly acidic. The primary amine on the isoxazole ring is basic. When the compound travels through the column, the amine strongly adsorbs to these silanols, disrupting normal mass transfer kinetics and causing the compound to "tail" as it slowly desorbs[1]. Furthermore, the bulky tert-butyl group increases the molecule's overall lipophilicity. This means the non-polar portion wants to elute quickly in standard Hexane/EtOAc, while the polar amine anchors it to the silica, exacerbating the streaking effect.

Q2: How can I eliminate this tailing in Normal Phase (NP) chromatography? A: You have two primary strategies: modifying the mobile phase or modifying the stationary phase.

  • Mobile Phase Modification: You can add a competitive basic modifier, such as 1-5% Triethylamine (TEA) or Ammonium Hydroxide, to your mobile phase[2]. These small modifier molecules overwhelm and neutralize the acidic silanols, allowing your target amine to partition normally. Causality Check: While effective, modifiers can be difficult to remove post-purification and may cause hydrolysis during evaporation.

  • Stationary Phase Modification (Recommended): Use an amine-functionalized silica column (e.g., aminopropyl bonded phase). The immobilized amino groups provide a slightly basic surface (pKa ~9.8), effectively masking the silanols[3]. This repels the basic isoxazol-3-amine, allowing it to elute as a sharp, symmetrical peak using simple Hexane/EtOAc gradients without the need for liquid modifiers[4].

Mechanism cluster_0 Standard Bare Silica (Tailing Mechanism) cluster_1 Amine-Functionalized Silica (Correction) Silanol Acidic Silanol (Si-OH) Interaction Strong Acid-Base Interaction Silanol->Interaction Amine Isoxazol-3-amine (Basic) Amine->Interaction Result1 Poor Mass Transfer (Peak Tailing) Interaction->Result1 ModifiedSilica Aminopropyl Bonded Phase Repulsion Basic Surface Repulsion (Masked Silanols) ModifiedSilica->Repulsion Amine2 Isoxazol-3-amine (Basic) Amine2->Repulsion Result2 Rapid Desorption (Sharp Symmetrical Peak) Repulsion->Result2

Mechanistic comparison of mass transfer kinetics on bare vs amine silica.

Q3: My crude mixture has low solubility in Hexane/EtOAc. Can I use Reversed-Phase (RP) C18 chromatography? A: Yes. Reversed-phase is excellent for lipophilic amines, provided you control the pH. To prevent the amine from protonating and eluting too quickly (or tailing due to secondary interactions with residual silanols on the C18 support), apply the "2 pH Rule"[2]. Adjust the mobile phase pH to at least two units above the amine's pKa to ensure it remains in its free-base, lipophilic form. For 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, using a basic buffer like 0.1% Ammonium Hydroxide in Water/Acetonitrile will maximize retention and resolution[2].

Quantitative Data: Stationary Phase Comparison

The following table summarizes the expected chromatographic behavior of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine across different stationary phases.

Stationary PhaseRecommended Mobile PhaseModifier RequiredExpected Peak Symmetry (As)Post-Run EvaporationLoading Capacity
Bare Silica Hexane / EtOAcNone< 0.5 (Severe Tailing)EasyLow
Bare Silica DCM / MeOH1-5% TEA or NH₄OH0.8 - 1.0 (Good)Hard (Modifier removal)Medium
Amine-Silica Hexane / EtOAcNone0.9 - 1.1 (Excellent)EasyHigh
C18 (Reversed) Water / Acetonitrile0.1% NH₄OH (Buffer)0.9 - 1.1 (Excellent)Medium (Water removal)Medium

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a specific validation check to confirm the causality of the chemical interactions before proceeding.

Protocol 1: Normal Phase Purification via Amine-Functionalized Silica

Objective: Isolate the target amine without utilizing liquid basic modifiers.

  • TLC Pre-validation:

    • Action: Spot the crude mixture on an amine-functionalized TLC plate. Develop in an 80:20 Hexane/EtOAc solvent system.

    • Validation Check: The target amine must resolve as a tight, circular spot (Rf ~0.25-0.4). If the spot tails, the TLC plate has likely degraded from ambient moisture, and the column run will fail. Do not proceed until a clean spot is achieved.

  • Dry Loading Preparation:

    • Action: Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add Celite or neutral alumina at a 1:3 (crude-to-sorbent) mass ratio. Evaporate under reduced pressure until dry.

    • Validation Check: The resulting powder must be completely free-flowing. Clumping indicates residual DCM. Injecting a clumping sample will act as a strong dissolution solvent[5], causing premature elution of the lipophilic tert-butyl compound and ruining the band shape.

  • Column Equilibration & Elution:

    • Action: Equilibrate an amine-functionalized flash column with 3 column volumes (CV) of 100% Hexane. Run a gradient from 0% to 40% EtOAc over 10 CVs.

    • Validation Check: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm. The target compound should elute as a sharp, symmetrical peak. Calculate the Asymmetry factor (As); a self-validated successful run will yield an As between 0.9 and 1.1.

Protocol 2: Reversed-Phase (C18) Purification for Low-Solubility Crudes

Objective: Purify the target amine when it exhibits poor solubility in NP solvents, utilizing the "2 pH Rule".

  • Mobile Phase Preparation:

    • Action: Prepare Solvent A (Milli-Q Water + 0.1% NH₄OH) and Solvent B (Acetonitrile + 0.1% NH₄OH).

    • Validation Check: Measure the pH of Solvent A. It must be > 9.0 to ensure the isoxazol-3-amine remains in its unprotonated, free-base form[2].

  • Sample Injection:

    • Action: Dissolve the crude in pure DMF or DMSO. Inject directly onto the C18 column.

    • Validation Check: Ensure the injection volume is strictly < 2% of the total column volume. Exceeding this will cause the strong injection solvent to disrupt the partitioning kinetics, leading to peak breakthrough[5].

  • Gradient Elution:

    • Action: Run a gradient from 10% B to 90% B over 15 CVs.

    • Validation Check: Due to the highly lipophilic tert-butyl group, the compound will retain strongly in its free-base form. Expect elution at > 60% B. If the target mass elutes in the void volume, the pH validation in Step 1 failed (the compound is protonated and overly polar).

References

  • Kinesis Australia. "Flash Chromatography Separation of Basic Organic Compounds without Modifier."3

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" 2

  • Biotage. "Six key factors that impact flash chromatography."5

  • Biotage. "Is there an easy way to purify organic amines?" 4

  • Teledyne ISCO. "RediSep amine functionalized column." 1

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine Formulations

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This guide provides in-depth troubleshooting advi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the significant challenge of this compound's poor oral bioavailability. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-proven insights to empower your research and development efforts.

Introduction to the Challenge

5-(4-(tert-butyl)phenyl)isoxazol-3-amine is a lipophilic molecule with poor aqueous solubility, a common characteristic of many promising drug candidates emerging from discovery pipelines. This inherently low solubility is a primary barrier to achieving adequate oral bioavailability, as the rate of dissolution in the gastrointestinal tract becomes the rate-limiting step for absorption. This guide will walk you through understanding the compound's properties, diagnosing formulation issues, and implementing advanced formulation strategies to enhance its systemic exposure.

Part 1: Understanding the Molecule - Physicochemical Profile

A thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is the foundation for rational formulation design. While experimental data for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is not widely published, we can infer a likely profile based on its structure and data from close analogs.

PropertyPredicted/Inferred ValueImplication for Bioavailability
Molecular Weight 216.28 g/mol Favorable for passive diffusion (within Lipinski's Rule of Five).
LogP ~3.2Indicates high lipophilicity and poor aqueous solubility. The compound is likely to be classified as BCS Class II or IV.
Aqueous Solubility Very Low (Predicted)Dissolution-rate-limited absorption is highly probable, leading to low and variable bioavailability.
pKa (Predicted) 2.0 - 4.0 (Weak Base)The 3-aminoisoxazole moiety is expected to be a weak base. Solubility will be pH-dependent, with slightly higher solubility in the acidic environment of the stomach, but likely to precipitate in the higher pH of the small intestine.

Note: The LogP value is based on the constitutional isomer 3-(4-(tert-butyl)phenyl)isoxazol-5-amine[1]. The pKa is an estimate based on the 3-aminoisoxazole scaffold[2][3][4][5]. It is strongly recommended to experimentally determine these values for your specific batch of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Part 2: Troubleshooting Common Formulation Issues

This section is designed in a question-and-answer format to directly address problems you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo pharmacokinetic study in rats shows very low and highly variable plasma concentrations after oral dosing of a simple suspension. What is the likely cause?

A1: This is a classic presentation for a Biopharmaceutics Classification System (BCS) Class II or IV compound. The low and erratic absorption is most likely due to the poor aqueous solubility of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. The dissolution of the drug particles in the gastrointestinal fluids is the rate-limiting step for its absorption into the bloodstream. The variability often arises from differences in gastric emptying rates and GI motility among individual animals.

Q2: I've tried micronizing the API, but the improvement in bioavailability is marginal. Why isn't particle size reduction alone sufficient?

A2: While micronization increases the surface area for dissolution, for highly insoluble compounds like this one, the increase in dissolution rate may not be enough to achieve the desired plasma concentrations. The compound may still be limited by its intrinsically low saturation solubility in the GI tract. Furthermore, fine particles can have high surface energy and may re-agglomerate in the suspension or in the GI tract, reducing the effective surface area.

Q3: My formulation shows promising dissolution in acidic media (pH 1.2) but performs poorly in simulated intestinal fluid (pH 6.8). How can I address this pH-dependent solubility?

A3: This is expected for a weak base. The compound is protonated and more soluble in the low pH of the stomach, but as it transitions to the higher pH of the small intestine, it deprotonates and precipitates, significantly reducing the concentration of dissolved drug available for absorption. To overcome this, you need a formulation strategy that can maintain a supersaturated state of the drug in the intestine. Amorphous solid dispersions are an excellent approach for this.

Q4: I'm developing an amorphous solid dispersion (ASD), but the formulation is not stable and the drug recrystallizes over time. What can I do?

A4: Physical instability leading to recrystallization is a critical challenge in ASD development. Here are some troubleshooting steps:

  • Polymer Selection: Ensure the chosen polymer has good miscibility with the drug and a high glass transition temperature (Tg) to restrict molecular mobility. Commonly used polymers for ASDs include HPMC, HPMCAS, PVP, and Soluplus®.

  • Drug Loading: High drug loading increases the propensity for recrystallization. Try reducing the drug-to-polymer ratio.

  • Manufacturing Process: The method of preparation (e.g., spray drying, hot-melt extrusion) can impact the homogeneity and stability of the ASD. Ensure your process achieves a true molecular dispersion.

  • Moisture Content: Water can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates recrystallization. Ensure the final product is stored in a dry environment.

Q5: How do I choose between an amorphous solid dispersion and a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS)?

A5: The choice depends on the specific properties of your drug and your development goals.

  • Amorphous Solid Dispersions (ASDs): Generally a good starting point for many poorly soluble compounds. They work by creating a high-energy, amorphous form of the drug that is molecularly dispersed in a polymer matrix, leading to enhanced dissolution and the potential for supersaturation.

  • Lipid-Based Formulations (e.g., SEDDS): Particularly suitable for highly lipophilic compounds (high LogP). These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, they form fine oil-in-water emulsions, which can enhance solubility and absorption, and may also utilize lymphatic uptake pathways, bypassing first-pass metabolism.

A decision workflow can be visualized as follows:

Caption: Formulation strategy decision workflow.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments.

Protocol 1: Development of a Stability-Indicating LC-MS/MS Method

A robust analytical method is critical for accurately quantifying the drug in formulation and biological samples. The following is a starting point for developing a sensitive and specific LC-MS/MS method.

Objective: To develop and validate a method for the quantification of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine in rat plasma.

1. Materials and Reagents:

  • 5-(4-(tert-butyl)phenyl)isoxazol-3-amine reference standard

  • Internal Standard (IS): A structurally similar, stable-isotope labeled version of the analyte is ideal. If unavailable, another isoxazole derivative with similar chromatographic behavior can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Rat plasma (K2EDTA as anticoagulant)

2. Instrumentation:

  • HPLC system coupled with a triple quadrupole mass spectrometer (e.g., Agilent, Sciex, Waters)

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions (To be optimized by infusion):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: Determine the precursor ion (likely [M+H]+) and optimize collision energy to find a stable product ion.

    • Internal Standard: Determine the precursor and product ions similarly.

  • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage.

5. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

6. Validation:

  • Validate the method according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Monolayers

This assay predicts intestinal permeability and can help classify the drug according to the BCS.

Objective: To determine the apparent permeability (Papp) of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine across a Caco-2 cell monolayer.

1. Cell Culture:

  • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) before the experiment.

2. Transport Buffer:

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4.

3. Dosing Solution Preparation:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution in transport buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.

4. Permeability Assay (Apical to Basolateral - A to B):

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Add fresh transport buffer to the basolateral (receiver) compartment.

  • Add the dosing solution to the apical (donor) compartment.

  • Incubate at 37 °C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment, replacing the volume with fresh buffer.

  • At the end of the experiment, take a sample from the apical compartment.

  • Analyze all samples for drug concentration using the validated LC-MS/MS method.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor compartment.

6. Efflux Ratio (Optional):

  • Perform the experiment in the reverse direction (Basolateral to Apical, B to A) to determine the efflux ratio (Papp B-A / Papp A-B). A ratio >2 suggests the involvement of active efflux transporters.

Caption: Caco-2 permeability assay workflow.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This is the definitive test to evaluate the performance of your formulation.

Objective: To determine the pharmacokinetic profile of a 5-(4-(tert-butyl)phenyl)isoxazol-3-amine formulation after oral administration to rats.

1. Animals:

  • Male Sprague-Dawley or Wistar rats (e.g., 250-300 g).

  • House animals under controlled conditions and acclimate for at least one week.

  • Fast animals overnight before dosing, with free access to water.

2. Experimental Groups:

  • Group 1 (n=3-5): Intravenous (IV) administration of the drug in a suitable solubilizing vehicle to determine absolute bioavailability.

  • Group 2 (n=3-5): Oral gavage of the test formulation.

3. Dosing:

  • IV Dose: A low dose (e.g., 1-2 mg/kg) is typical.

  • Oral Dose: A higher dose (e.g., 10 mg/kg) is often used to ensure plasma concentrations are above the limit of quantification.

  • Administer the oral formulation via oral gavage.

4. Blood Sampling:

  • Collect blood samples (approx. 100-200 µL) from the tail vein or a cannulated vessel at pre-determined time points.

  • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collect blood into heparinized or EDTA-coated tubes.

5. Plasma Processing:

  • Centrifuge the blood samples to separate plasma.

  • Store the plasma samples at -80 °C until analysis by the validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Half-life)

    • F% (Absolute bioavailability) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

References

  • ChemBK. (2024). 3-aminoisoxazole - Physico-chemical Properties. Retrieved from [Link]

  • Bizzocchi, L., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Retrieved from [Link]

  • Carino, A., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PMC. Retrieved from [Link]

  • Shaygan, H., et al. (2022). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate. Retrieved from [Link]

  • Yu, B., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed. Retrieved from [Link]

  • Bachtik, A., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC. Retrieved from [Link]

  • Ghasemi, S., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). Cas 37892-54-9,3-(4-tert -butyl-phenyl)-benzo[c]isoxazole. Retrieved from [Link]

  • Ambit Biosciences. (n.d.). S1 Supporting Information. AWS. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-5-(t-butyl)isoxazole. Retrieved from [Link]

  • Simoni, D., et al. (2008). Novel terphenyls and 3,5-diaryl isoxazole derivatives endowed with growth supporting and antiapoptotic properties. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
  • Manan, N. S. A., et al. (2025). tert-Butyl carbamate. ResearchGate. Retrieved from [Link]

  • Slaninova, D., et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. Retrieved from [Link]

  • Sau, P., et al. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Chemistry Portal. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6455-31-8 | Product Name : 5-Phenylisoxazol-3-amine. Retrieved from [Link]

Sources

Optimization

Reducing background noise in 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine LC-MS/MS analysis

Welcome to the technical support guide for the LC-MS/MS analysis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS/MS analysis of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to background noise, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the challenges encountered during the analysis of this specific isoxazole derivative.

Q1: What are the primary sources of background noise in my LC-MS/MS analysis?

A: Background noise in LC-MS/MS can be broadly categorized into two types: chemical noise and electronic noise.[1]

  • Chemical Noise: This is the most common source and arises from unintended, ionizable compounds entering the mass spectrometer.[2] Common sources include contaminated solvents or mobile phase additives, plasticizers leaching from tubes and well plates, residues from previous analyses (carryover), and even contaminants from laboratory air.[2][3]

  • Electronic Noise: This noise is inherent to the detector and electronic components of the mass spectrometer. While modern instruments have very low electronic noise, it can still be a factor.[1]

Q2: Why is my analyte, 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine, particularly sensitive to certain analytical conditions?

A: The chemical structure of your analyte—containing a basic amine group and a potentially labile isoxazole ring—presents specific challenges. The primary amine is a good site for protonation, making positive mode electrospray ionization (ESI+) a logical choice. However, the mobile phase pH must be carefully controlled. An acidic mobile phase (e.g., using 0.1% formic acid) ensures the amine is protonated, which generally leads to better peak shape and robust ionization.[4][5] Conversely, improper MS source conditions, such as excessively high voltages or temperatures, could potentially lead to in-source fragmentation of the molecule.[6][7]

Q3: What is a "matrix effect" and how does it increase background noise?

A: The "matrix" refers to all components in a sample other than the analyte of interest.[8] In biological samples like plasma or serum, this includes a high concentration of phospholipids, salts, and proteins.[9] A matrix effect occurs when these co-eluting components interfere with the ionization of your target analyte in the MS source.[10] This most often leads to ion suppression , where the matrix components compete for ionization, reducing the analyte's signal and thus worsening the signal-to-noise ratio.[8][11] Inadequate sample preparation is the primary cause of significant matrix effects.[8][12]

Troubleshooting Guide: Isolating and Eliminating Noise

This guide provides a systematic, question-based approach to identifying and resolving specific background noise issues.

Problem 1: My baseline is consistently high and noisy throughout the entire chromatogram, even in blank injections.

This issue typically points to widespread chemical contamination of the LC system or the mobile phase itself.[1]

Q: How can I identify the source of this contamination?

A: A systematic process of elimination is the most effective strategy.

  • Mobile Phase & Solvents: Always use high-purity, LC-MS grade solvents and additives.[1][13] HPLC-grade solvents can introduce significant impurities.[1] Prepare fresh mobile phases daily to prevent microbial growth.[1] If you suspect the solvent, replace it with a fresh bottle from a different lot number. Never top off old solvent bottles with new solvent.[13]

  • Systematic Blank Injections: Run a sequence of blank injections to isolate the contamination source.[1]

    • First, run the gradient without any injection to assess the instrument's inherent baseline.

    • Next, inject the mobile phase itself. If the noise appears here, the contamination is in your solvents or the lines leading to the injector.

    • Finally, inject a blank sample (e.g., reconstitution solvent) that has gone through your full sample preparation workflow to check for contamination from vials, plates, or reagents.[1]

  • LC vs. MS Contamination: To determine if the source is the LC or the MS, divert the LC flow to waste before it enters the mass spectrometer. If the background noise in the MS drops significantly, the contamination is coming from the LC system (solvents, tubing, column).[2] If the high background persists, the issue is likely within the MS source itself, which requires cleaning.[2][14]

Logical Troubleshooting Workflow for High Baseline Noise

Troubleshooting_Workflow Start High Background Noise Detected CheckBlanks Step 1: Analyze Blank Injection (Mobile Phase Only) Start->CheckBlanks NoiseInBlank Is Noise Present in Blank? CheckBlanks->NoiseInBlank YesNoise YES NoiseInBlank->YesNoise Yes NoNoise NO NoiseInBlank->NoNoise No (Noise only in Samples) SystemContamination Source: System/Solvent Contamination YesNoise->SystemContamination MatrixEffect Source: Sample Matrix Effect NoNoise->MatrixEffect SolventCheck Action: Use Fresh LC-MS Grade Solvents & Additives SystemContamination->SolventCheck ImproveSamplePrep Action: Enhance Sample Cleanup (e.g., SPE, LLE) MatrixEffect->ImproveSamplePrep FlushSystem Action: Flush LC System & Clean MS Source SolventCheck->FlushSystem

Caption: A flowchart for diagnosing the root cause of high background noise.

Problem 2: My signal-to-noise ratio is poor specifically for my analyte, and the peak shape is broad.

This suggests that while the general system may be clean, the analytical method is not optimized for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Q: How can I optimize my mobile phase for this compound?

A: The primary amine on your analyte is the key.

  • Use an Acidic Modifier: Employ a volatile acidic modifier like formic acid at a concentration of 0.1%.[4][5] This will ensure the mobile phase pH is well below the pKa of the amine group, keeping it consistently protonated ([M+H]+). This improves peak shape by preventing tailing on silica-based C18 columns and enhances ESI+ efficiency.[15] Ammonium formate can also be an effective buffer for controlling pH and improving peak shape.[16][17][18]

  • Avoid TFA: While trifluoroacetic acid (TFA) is excellent for UV chromatography, it is a strong ion-pairing agent that can cause significant signal suppression in mass spectrometry, especially for positive ions.[5][15]

Q: Could the problem be in the MS source? My signal seems weak.

A: Yes, in-source phenomena can dramatically affect signal intensity.

  • In-Source Fragmentation: ESI is a soft ionization technique, but applying excessive energy in the source can cause molecules to fragment before they reach the mass analyzer.[6][7] This is known as in-source fragmentation. For your analyte, this could lead to a weaker signal for your intended precursor ion. To mitigate this, methodically reduce the declustering potential (or fragmentor voltage) and ion source temperature to find the optimal balance where the precursor ion signal is maximized without premature fragmentation.[6]

  • Ion Source Cleaning: A dirty ion source can lead to poor sensitivity and reproducibility.[19] Regularly clean the ion source components according to the manufacturer's guidelines.[19][20]

Problem 3: My blank runs are clean, but my plasma/serum samples have a very high and noisy baseline.

This is a classic case of matrix effects, where endogenous components from the biological sample are interfering with your analysis.[9]

Q: My current sample prep is a simple protein precipitation ("crash"). Why isn't that enough?

A: While protein precipitation is fast, it is non-selective and fails to remove highly abundant, ion-suppressing compounds like phospholipids.[12][21] These compounds often elute in the same region as many small molecule drugs, directly competing with your analyte for ionization.

Q: What is a more effective sample preparation technique?

A: To effectively remove interfering matrix components, you must use a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][12]

  • Solid-Phase Extraction (SPE): This is a highly effective and reproducible method.[22] For an analyte like 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, a mixed-mode cation-exchange polymer-based SPE sorbent would be an excellent choice. This allows you to retain the protonated amine under acidic conditions while washing away neutral and acidic interferences, then eluting the clean analyte with a basic organic solvent.[21]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective at removing phospholipids. A common approach involves extracting the analyte from the aqueous sample into an immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[12]

Key Experimental Protocols

Protocol 1: Systematic LC-MS System Flush

This protocol is designed to remove widespread chemical contamination from the system.

Objective: To clean the entire flow path from the solvent reservoirs to the mass spectrometer.

Materials:

  • High-purity, LC-MS grade solvents: Water, Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA).

  • Freshly prepared mobile phases.

Procedure:

  • Remove Column: Disconnect the analytical column and replace it with a union.

  • Prepare Flushing Solvents: Prepare bottles of 100% IPA and fresh 50:50 (v/v) MeOH:Water.

  • Flush Pump and Lines: Sequentially purge each solvent line with IPA for 5-10 minutes, followed by the 50:50 MeOH:Water mix.

  • System-Wide Flush: Run a high-flow (e.g., 1 mL/min) isocratic flush of the entire system (including the autosampler) with 100% IPA for at least 60 minutes, directing the flow to waste.

  • Rinse with Intermediate Solvent: Flush the system with 100% Methanol for 30 minutes.

  • Equilibrate with Initial Mobile Phase: Introduce your fresh, initial-conditions mobile phase and allow the system to equilibrate until the pressure and baseline are stable.

  • Test with Blank Injections: Before reinstalling the column, run several blank injections to confirm the background noise has been reduced to an acceptable level.

Protocol 2: Reversed-Phase Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for removing phospholipids and other interferences from plasma prior to analysis.

Objective: To isolate 5-(4-(tert-butyl)phenyl)isoxazol-3-amine from plasma matrix components.

Materials:

  • Reversed-Phase C18 SPE cartridges.

  • LC-MS grade Methanol and Water.

  • 0.1% Formic Acid in Water.

  • Plasma sample, thawed and vortexed.

  • Centrifuge.

Procedure:

  • Sample Pre-treatment: Precipitate proteins by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.[23] Collect the supernatant.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.[24]

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences like salts.[21]

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., 90% acetonitrile or methanol).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase for injection.

Data Summary Tables

Table 1: Common Adducts and Contaminants in Positive ESI Mode
m/zIdentityCommon Source
[M+Na]⁺Sodium AdductGlassware, buffers, reagents
[M+K]⁺Potassium AdductGlassware, buffers, reagents
[M+NH₄]⁺Ammonium AdductAmmonium-based buffers/additives
VariousPolyethylene Glycols (PEGs)Series of peaks 44 Da apart; detergents, plastics
149.023Phthalate PlasticizerPlastic tubes, vial caps, parafilm[13]
Table 2: Recommended Starting LC Gradient
Time (min)Flow Rate (mL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in ACN)
0.00.4955
1.00.4955
5.00.4595
7.00.4595
7.10.4955
10.00.4955

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. ResolveMass Laboratories Inc.[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link]

  • How should the LC-MS system be maintained for optimal performance? Biocrates. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative In Vitro Analysis of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine and Standard Isoxazole Derivatives

In the landscape of medicinal chemistry, the isoxazole ring represents a privileged scaffold, a structural motif that appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the isoxazole ring represents a privileged scaffold, a structural motif that appears in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutics. This guide provides an in-depth in vitro comparison of a specific isoxazole derivative, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, against a panel of well-established, standard isoxazole-based drugs. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the potential therapeutic applications of this compound class.

While direct, head-to-head comparative studies on 5-(4-(tert-butyl)phenyl)isoxazol-3-amine are not extensively documented, by examining the in vitro performance of its closely related derivatives, particularly in the realm of oncology, we can infer its potential activity and place it in context with standard isoxazole agents. This guide will therefore focus on the known activities of derivatives of this scaffold and compare them to the well-characterized in vitro profiles of Valdecoxib (an anti-inflammatory agent), Cloxacillin (an antibiotic), and Leflunomide (an immunomodulatory and anticancer drug).

The Significance of the Isoxazole Scaffold

The five-membered heterocyclic ring of isoxazole, containing adjacent nitrogen and oxygen atoms, imparts a unique combination of physicochemical properties to a molecule.[3] These properties, including its electronic distribution and hydrogen bonding capabilities, allow isoxazole-containing compounds to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][2]

Comparative In Vitro Performance

To provide a comprehensive comparison, we will evaluate the in vitro activity of our target scaffold and the selected standard derivatives across three key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity

Recent research has highlighted the potential of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3).[4] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target. The 5-(tert-butyl)isoxazol-3-amine core is a key pharmacophore in these inhibitors.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference Standard
N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(7-methoxyimidazo[1,2-a]pyridin-2-yl)phenyl)urea (16i) MV4-11 (AML, FLT3-ITD)Cytotoxicity< 0.01-
Leflunomide C6 GliomaProliferation~25-100-
Leflunomide A431 (Epidermoid Carcinoma)Proliferation> 100-
Valdecoxib ---Primarily anti-inflammatory
Cloxacillin ---Primarily antibacterial

Table 1: Comparative in vitro anticancer activity. Data for the 5-(tert-butyl)isoxazol-3-amine derivative is from a study on FLT3 inhibitors.[4] Data for Leflunomide is inferred from studies on its active metabolite, A771726.[5][6]

The data strongly suggests that the 5-(4-(tert-butyl)phenyl)isoxazol-3-amine scaffold is a promising starting point for the development of highly potent anticancer agents, particularly for hematological malignancies driven by FLT3 mutations. Its derivative demonstrates significantly greater potency against the MV4-11 cell line compared to the more modest antiproliferative effects of Leflunomide.

Anti-inflammatory Activity

Valdecoxib is a well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The isoxazole ring is central to its activity.

CompoundTargetAssay TypeIC50 (µM)
Valdecoxib Human Recombinant COX-2Enzyme Inhibition0.005
Valdecoxib Human Recombinant COX-1Enzyme Inhibition140
Leflunomide (active metabolite) COX-2 ExpressionWestern BlotDose-dependent decrease

Table 2: Comparative in vitro anti-inflammatory activity. Valdecoxib data from in vitro enzyme inhibition assays.[7][8] Leflunomide's effect on COX-2 expression in synovial macrophages.[9]

While direct COX-2 inhibition data for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is unavailable, the established anti-inflammatory properties of Valdecoxib and Leflunomide highlight the potential of the isoxazole scaffold in modulating inflammatory pathways.

Antimicrobial Activity

Cloxacillin is a semi-synthetic antibiotic of the penicillin class, characterized by its isoxazolyl side chain. This modification confers resistance to penicillinase enzymes produced by some bacteria.

CompoundBacterial StrainMIC (µg/mL)
Cloxacillin Staphylococcus aureus (penicillin-sensitive)0.12 - 0.5
Cloxacillin Staphylococcus aureus (penicillinase-producing)0.25 - 1.0
Cloxacillin Cutibacterium acnes≤0.5

Table 3: Comparative in vitro antimicrobial activity. MIC values for Cloxacillin against various bacterial strains.[10][11]

The isoxazole moiety in Cloxacillin is crucial for its antibacterial activity against penicillinase-producing bacteria. While the antimicrobial potential of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine has not been extensively reported, the precedent set by Cloxacillin suggests that isoxazole derivatives can be effective antibacterial agents.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data presented, detailed protocols for the key in vitro assays are provided below.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

COX-2 Inhibition Assay for Anti-inflammatory Activity

Objective: To measure the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer.

  • Compound Incubation: Add the test compound at various concentrations to the enzyme solution and incubate.

  • Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of isoxazole derivatives stem from their ability to interact with and modulate various cellular signaling pathways.

FLT3 Signaling in Acute Myeloid Leukemia

Derivatives of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine have been shown to be potent inhibitors of the FLT3 receptor tyrosine kinase. In AML, mutated FLT3 is constitutively active, leading to uncontrolled cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT.[1][3][12][13][14]

FLT3_Signaling FLT3_Inhibitor 5-(tert-butyl)isoxazol-3-yl derivative FLT3 FLT3 Receptor FLT3_Inhibitor->FLT3 Inhibits RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT STAT5 STAT5 Pathway FLT3->STAT5 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival STAT5->Proliferation STAT5->Survival COX2_Pathway Valdecoxib Valdecoxib COX2 COX-2 Enzyme Valdecoxib->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Valdecoxib's inhibition of the COX-2 inflammatory pathway.

Bacterial Cell Wall Synthesis

Cloxacillin, a β-lactam antibiotic, inhibits the final step of peptidoglycan synthesis in bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for cross-linking the peptidoglycan chains. [2][15][16][17][18]

Bacterial_Cell_Wall_Synthesis Cloxacillin Cloxacillin PBP Penicillin-Binding Proteins (PBPs) Cloxacillin->PBP Inhibits Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) PBP->Crosslinked_Peptidoglycan Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Cell_Lysis Bacterial Cell Lysis

Caption: Cloxacillin's disruption of bacterial cell wall synthesis.

Conclusion

The isoxazole scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. While direct comparative in vitro data for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is limited, the potent anticancer activity of its derivatives as FLT3 inhibitors suggests that this compound is a highly promising lead for oncological applications. When viewed alongside the established clinical efficacy of standard isoxazole drugs like Valdecoxib, Cloxacillin, and Leflunomide, it becomes clear that the isoxazole ring system continues to be a rich source of novel drug candidates. Further in vitro profiling of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine across a broad panel of assays is warranted to fully elucidate its therapeutic potential.

References

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Validation

A Researcher's Guide to Navigating the Unseen: Cross-Reactivity and Off-Target Screening of Isoxazole-Based Kinase Inhibitors

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The isoxazole scaffold, particularly derivatives of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, represents a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The isoxazole scaffold, particularly derivatives of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, represents a privileged structure in medicinal chemistry, notably as a core component of potent kinase inhibitors. While on-target potency is a primary objective, a comprehensive understanding of a compound's interaction with the broader proteome is critical for mitigating potential adverse effects and ensuring clinical translatability. This guide provides an in-depth, technically-focused comparison of methodologies for assessing the cross-reactivity and off-target profile of small molecules, using the conceptual framework of isoxazole-based compounds as our case study.

The Imperative of Early and Comprehensive Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures in later stages attributed to unforeseen toxicity.[1][2] These adverse drug reactions (ADRs) are often the result of "off-target" interactions, where a compound binds to and modulates the activity of proteins other than its intended therapeutic target.[1][3][4] Early identification of these liabilities allows for the strategic optimization of chemical structures to enhance selectivity, or conversely, the timely termination of unpromising candidates, thereby conserving valuable resources.[3][5][6]

The International Council for Harmonisation (ICH) S7A guidelines underscore the importance of safety pharmacology studies to identify undesirable pharmacodynamic properties of a substance that may have relevance to its human safety.[7][8][9][10] This proactive approach to de-risking is now a cornerstone of preclinical drug development.

Comparative Analysis: A Case Study with Isoxazole-Based Compounds

Data Presentation: Comparative Off-Target Profile

The following table illustrates a hypothetical outcome from a broad in vitro safety pharmacology screen, such as the SafetyScreen44 panel offered by commercial vendors.[3][5][6] This panel assesses activity against a range of targets known to be implicated in adverse drug reactions.

Target ClassTargetIsoxazol-A (% Inhibition @ 10 µM)Competitor-X (% Inhibition @ 10 µM)Competitor-Y (% Inhibition @ 10 µM)Potential Clinical Implication
Kinases FLT3 (on-target) 98% 95% 92% Therapeutic Efficacy
c-KIT75%45%30%Myelosuppression, gastrointestinal toxicity
VEGFR235%85%15%Hypertension, bleeding events
GPCRs 5-HT2B60%10%5%Cardiac valvulopathy
H15%55%8%Sedation, weight gain
Ion Channels hERG40%65%12%QT prolongation, Torsades de Pointes
Enzymes COX-12%8%3%Gastrointestinal bleeding
CYP3A455%25%70%Drug-drug interactions

Interpretation of Comparative Data:

In this hypothetical scenario, Isoxazol-A demonstrates high on-target potency. However, it also shows significant off-target activity against c-KIT and the 5-HT2B receptor, as well as moderate inhibition of the hERG channel and CYP3A4. Competitor-X, while also a potent FLT3 inhibitor, exhibits a more pronounced liability towards VEGFR2 and hERG, alongside H1 antagonism. Competitor-Y appears to be the most selective of the three, with its primary liability being CYP3A4 inhibition. This comparative data is crucial for lead optimization, enabling medicinal chemists to modify the structure of Isoxazol-A to reduce its affinity for the identified off-targets while preserving its on-target activity.

Experimental Protocols for Off-Target Screening

A tiered and systematic approach to off-target screening is often the most effective. This typically begins with broad, single-concentration screening, followed by more focused dose-response studies for any identified "hits."

Experimental Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Prioritization cluster_2 Tier 3: Mechanistic & In Vivo Follow-up A Compound Synthesis (e.g., Isoxazol-A) B Single-Concentration Screen (e.g., 10 µM) SafetyScreen44 Panel A->B C Data Analysis: Identify hits with >50% inhibition B->C D Dose-Response Assays (IC50/EC50 determination) C->D E Orthogonal & Functional Assays D->E F Cell-based Pathway Analysis E->F G In Vivo Safety Pharmacology Studies (e.g., cardiovascular, CNS) F->G

Caption: A tiered workflow for off-target liability assessment.

Protocol 1: Broad Radioligand Binding Assay Screen

This protocol describes a generalized procedure for an initial broad screen against a panel of GPCRs, ion channels, and transporters.

Principle: This is a competitive binding assay where the test compound's ability to displace a known, radiolabeled ligand from its target receptor is measured.

Methodology:

  • Preparation of Reagents:

    • Prepare cell membrane homogenates expressing the target of interest.

    • Dilute the radioligand to a working concentration (typically at or below its Kd) in an appropriate assay buffer.

    • Prepare a stock solution of the test compound (e.g., Isoxazol-A) in 100% DMSO. Serially dilute to the desired final assay concentration (e.g., 10 µM).

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the test compound, and the cell membrane preparation.

    • Initiate the binding reaction by adding the radioligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition caused by the test compound relative to control wells (containing vehicle) and wells with a known saturating concentration of a non-radiolabeled ligand (to determine non-specific binding).

Protocol 2: hERG Patch-Clamp Assay

This protocol is a gold-standard functional assay to assess a compound's potential to block the hERG potassium channel, a critical indicator of proarrhythmic risk.

Principle: This electrophysiological technique directly measures the flow of ions through the hERG channel in living cells in the presence of the test compound.

Methodology:

  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293) expressing the hERG channel.

    • Culture the cells to an appropriate confluency for electrophysiological recording.

  • Electrophysiological Recording:

    • Use an automated patch-clamp system for higher throughput.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

    • Establish a stable baseline recording of the hERG current in the vehicle control solution.

  • Compound Application and Measurement:

    • Perfuse the cell with increasing concentrations of the test compound (e.g., Isoxazol-A).

    • At each concentration, record the hERG current after it reaches a steady-state level of inhibition.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Normalize the data to the baseline current and plot the concentration-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

The Role of Computational Approaches

In addition to experimental screening, in silico methods are increasingly used as a cost-effective way to predict potential off-target interactions early in the discovery process.[4][13] These approaches utilize machine learning models and structural bioinformatics to screen a compound against thousands of protein targets. While predictive, these methods are valuable for prioritizing compounds for experimental testing.

G A Test Compound (e.g., Isoxazol-A) B 2D/3D Molecular Descriptors A->B Feature Extraction C Machine Learning Models (trained on known interaction data) B->C D Predicted Off-Target Profile (Ranked by probability) C->D Prediction E Experimental Validation (e.g., Binding & Functional Assays) D->E Prioritization

Caption: Workflow for in silico off-target prediction.

Conclusion: A Holistic View for Safer Medicines

The development of potent and selective drugs requires a multi-faceted approach to safety assessment. For compounds built around the 5-(4-(tert-butyl)phenyl)isoxazol-3-amine core, or any novel chemical entity, a thorough investigation of off-target interactions is not merely a regulatory hurdle but a scientific necessity. By integrating broad panel screening, functional assays, and computational predictions, researchers can build a comprehensive "selectivity map" for their lead candidates. This holistic understanding is instrumental in guiding medicinal chemistry efforts, mitigating the risk of late-stage failures, and ultimately, in the development of safer and more effective medicines for patients.

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  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of medicinal chemistry, 52(23), 7808–7816. [Link]

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Comparative

Benchmarking 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine metabolic stability against reference compounds

A Comparative Guide to the Metabolic Stability of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine Abstract In early-stage drug discovery, assessing the metabolic stability of novel chemical entities is a critical step for predi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Metabolic Stability of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

Abstract

In early-stage drug discovery, assessing the metabolic stability of novel chemical entities is a critical step for predicting their in vivo pharmacokinetic profile.[1][2][3] This guide provides a comprehensive analysis of the metabolic stability of a novel compound, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, benchmarked against three well-characterized reference compounds: testosterone (high clearance), verapamil (intermediate clearance), and imipramine (low clearance). Utilizing a human liver microsome (HLM) assay, we determined the in vitro half-life (t½) and intrinsic clearance (CLint) to rank the compound's stability.[4][5] This guide details the experimental rationale, provides a step-by-step protocol, presents a comparative data analysis, and proposes potential metabolic pathways. The findings position 5-(4-(tert-butyl)phenyl)isoxazol-3-amine as a compound with moderate metabolic stability, suggesting a favorable foundation for further lead optimization.

Introduction

1.1 The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[6] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and cause toxicity.[6] Therefore, early in vitro assessment of metabolic stability using models like human liver microsomes is essential for selecting and optimizing drug candidates with desirable pharmacokinetic properties.[6][7][8] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them a cost-effective and high-throughput tool for these evaluations.[1][2][7]

1.2 Profile of the Test Compound: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

The 5-aminoisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous biologically active molecules.[9][10] The specific compound under investigation, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, combines this heterocyclic core with a tert-butylphenyl group. The bulky tert-butyl group can act as a steric shield, potentially increasing metabolic stability, but it can also be a site for metabolism.[11] Understanding the metabolic fate of this novel structure is crucial for its development.

1.3 Rationale for Selection of Reference Compounds

To provide context for the metabolic stability of the test compound, a panel of reference compounds with known and varied clearance rates was selected:

  • Testosterone (High Clearance): An endogenous steroid hormone primarily metabolized by CYP3A4 to form 6β-hydroxytestosterone.[12][13] Its rapid metabolism makes it an excellent benchmark for high-clearance compounds.

  • Verapamil (Intermediate Clearance): A calcium channel blocker that undergoes extensive first-pass metabolism by multiple CYPs, including CYP3A4, CYP3A5, and CYP2C8, primarily through N-dealkylation and O-demethylation.[14][15][16][17]

  • Imipramine (Low Clearance): A tricyclic antidepressant that is metabolized more slowly, primarily through N-demethylation by CYP1A2, CYP2C19, and CYP3A4, and hydroxylation by CYP2D6.[18][19][20][21]

Experimental Design and Rationale

2.1 Assay Principle: The In Vitro Liver Microsomal Stability Assay

The core of this investigation is the in vitro metabolic stability assay using pooled human liver microsomes.[4] The assay measures the rate of disappearance of the parent compound over time when incubated with microsomes.[6][8] The primary enzymatic reactions studied are Phase I oxidations, which are dependent on the essential cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH).[22] By initiating the reaction with NADPH, we can specifically assess CYP-mediated metabolism.[22]

2.2 Causality Behind Key Experimental Choices

  • Enzyme Source (Pooled Human Liver Microsomes): Pooled microsomes from multiple donors are used to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population.[7]

  • Cofactor (NADPH Regenerating System): While NADPH can be added directly, an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is preferred.[22][23] This system continuously produces NADPH, ensuring its concentration does not become a rate-limiting factor throughout the incubation period, which is crucial for accurate kinetic measurements.[24][25]

  • Substrate Concentration (1 µM): A concentration of 1 µM is typically used in screening assays.[4][7] This concentration is generally assumed to be below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring that the rate of metabolism is proportional to the substrate concentration (first-order kinetics).[4]

  • Time Points (0, 5, 15, 30, 45 min): A series of time points allows for the construction of a depletion curve, from which the rate of metabolism can be accurately determined.[7] The maximum incubation time is kept under 60 minutes to maintain optimal enzyme activity.[6]

  • Quenching (Ice-Cold Acetonitrile): The reaction is stopped at each time point by adding a protein-precipitating organic solvent like ice-cold acetonitrile.[4][6] This halts all enzymatic activity instantly and prepares the sample for subsequent analysis by precipitating the microsomal proteins.

2.3 The Self-Validating System: Ensuring Trustworthiness

To ensure the integrity of the data, several controls are integrated into the assay design:

  • Positive Controls: The inclusion of testosterone, verapamil, and imipramine validates that the microsomal enzymes are active and performing as expected for high, intermediate, and low-clearance compounds, respectively.

  • Negative Control (Minus-Cofactor): Samples are incubated for the longest time point (45 min) without the NADPH regenerating system. Significant disappearance of the compound in this control would indicate non-CYP-mediated degradation (e.g., chemical instability or metabolism by other enzymes not requiring NADPH), which would invalidate the results for CYP-mediated clearance.

Materials & Methods

3.1 Materials

  • Test Compound: 5-(4-(tert-butyl)phenyl)isoxazol-3-amine

  • Reference Compounds: Testosterone, Verapamil, Imipramine

  • Biologicals: Pooled Human Liver Microsomes (mixed gender)

  • Reagents: Potassium Phosphate Buffer (100 mM, pH 7.4), NADPH Regenerating System (Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase), Acetonitrile (HPLC grade), DMSO.

  • Equipment: Incubator/shaker (37°C), Centrifuge, 96-well plates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[26]

3.2 Step-by-Step Experimental Protocol

  • Compound Preparation: Prepare 1 mM stock solutions of the test and reference compounds in DMSO.

  • Incubation Mixture Preparation: In a 96-well plate, combine potassium phosphate buffer (pH 7.4) and the human liver microsomes to a final protein concentration of 0.5 mg/mL.

  • Substrate Addition: Add the test or reference compound from the stock solution to the microsome mixture to achieve a final substrate concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.[27]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "minus-cofactor" controls).

  • Time Point Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[6]

G prep_stocks prep_stocks add_cpd add_cpd prep_stocks->add_cpd pre_incubate pre_incubate add_cpd->pre_incubate prep_microsomes prep_microsomes prep_microsomes->add_cpd prep_nadph prep_nadph initiate_rxn initiate_rxn prep_nadph->initiate_rxn incubate incubate initiate_rxn->incubate pre_incubate->initiate_rxn quench quench incubate->quench centrifuge centrifuge quench->centrifuge analyze analyze centrifuge->analyze plot_data plot_data analyze->plot_data calculate calculate plot_data->calculate

3.3 Data Analysis

The concentration of the parent compound remaining at each time point is determined by LC-MS/MS. The natural logarithm of the percentage of compound remaining is plotted against time.[5] The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

The in vitro half-life (t½) is calculated using the following equation:

  • t½ = 0.693 / k

The intrinsic clearance (CLint) is calculated using this equation:[6]

  • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Mass)

Results and Discussion

4.1 Comparative Metabolic Stability Data

The metabolic stability of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine was evaluated alongside the reference compounds. The results, including calculated half-life and intrinsic clearance, are summarized below.

CompoundClassificationIn Vitro t½ (min)Intrinsic Clearance (CLint, µL/min/mg protein)
TestosteroneHigh Clearance8.581.5
VerapamilIntermediate Clearance21.332.5
5-(4-(tert-butyl)phenyl)isoxazol-3-amine Test Compound 35.7 19.4
ImipramineLow Clearance75.19.2

4.2 Interpretation of Results

The experimental data clearly positions 5-(4-(tert-butyl)phenyl)isoxazol-3-amine as a compound with moderate metabolic stability .

  • Its half-life of 35.7 minutes is significantly longer than the high-clearance compound testosterone (8.5 min), indicating it is not subject to rapid metabolism.

  • It demonstrates greater stability than the intermediate-clearance compound verapamil (t½ = 21.3 min).

  • Its clearance rate is faster than the low-clearance compound imipramine (t½ = 75.1 min).

The intrinsic clearance value of 19.4 µL/min/mg protein falls comfortably between the intermediate and low-clearance benchmarks. This profile is often desirable in drug discovery, suggesting the compound is likely to have a reasonable in vivo half-life—not so short as to require frequent dosing, and not so long as to risk accumulation and toxicity.

4.3 Proposed Metabolic Pathways

Based on the chemical structure and common metabolic transformations, several potential metabolic "hotspots" can be proposed for 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. The primary sites for CYP-mediated oxidation are likely the tert-butyl group and the aromatic phenyl ring.

  • Oxidation of the tert-butyl group: The tert-butyl moiety is a common site for hydroxylation by CYPs (such as CYP2C8, CYP2C9, and CYP3A4) to form a primary alcohol, which can be further oxidized to a carboxylic acid.[11] This is a major metabolic pathway for many drugs containing this group.[11]

  • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, typically at the positions ortho or meta to the existing substituents.

  • Isoxazole Ring Metabolism: While generally more stable, the isoxazole ring can potentially undergo reductive cleavage, although this is a less common pathway compared to oxidation of alkyl and aromatic groups.

G

Conclusion

This comparative guide demonstrates that 5-(4-(tert-butyl)phenyl)isoxazol-3-amine possesses moderate metabolic stability in human liver microsomes. Its calculated intrinsic clearance and half-life place it favorably between established intermediate and low-clearance drugs. This suggests that the compound is not a liability for rapid metabolic breakdown and has a promising pharmacokinetic foundation. The primary metabolic liabilities are likely oxidation of the tert-butyl group and aromatic hydroxylation. These findings provide critical data for drug development professionals, enabling informed decisions for subsequent lead optimization and further preclinical studies.

References

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Comparative

Comparative IC50 Profiling and Application Guide: 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine in Kinase Inhibitor Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Scientific Context In targeted oncology and ear...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Scientific Context

In targeted oncology and early-stage drug discovery, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine (and its close structural analog, 5-tert-butylisoxazol-3-amine) is rarely evaluated as a standalone therapeutic agent. As an isolated primary amine, it lacks the necessary binding affinity to induce meaningful cellular cytotoxicity (standalone IC50 > 100 μM). Instead, it serves as a highly privileged pharmacophore —a critical building block utilized to synthesize highly potent Type II kinase inhibitors.

When incorporated into larger scaffolds (such as urea or pyrimidine derivatives), the isoxazol-3-amine core provides essential hydrogen-bond interactions with the kinase hinge region, while the bulky tert-butyl or tert-butylphenyl group perfectly occupies the hydrophobic back-pocket exposed during the "DFG-out" inactive conformation of kinases like FLT3 and RET[1]. This guide objectively compares the IC50 performance of inhibitors utilizing this specific moiety across various cell lines and provides self-validating protocols for rigorous experimental replication.

Mechanistic Rationale and SAR Causality

To understand the IC50 variations across cell lines, we must analyze the Structure-Activity Relationship (SAR) causality of the tert-butylphenyl substitution:

  • The Hydrophobic Back-Pocket: Type II kinase inhibitors stabilize the inactive state of the kinase. The tert-butyl moiety is highly lipophilic and provides the exact steric bulk needed to lock the activation loop[2].

  • Steric Clashes (The "Phenyl" Penalty): While the smaller 5-tert-butylisoxazol-3-amine yields sub-nanomolar FLT3 inhibitors (e.g., Quizartinib/AC220)[2], literature indicates that extending this to a 4-tert-butylphenyl group can sometimes create excessive hydrophobicity and steric hindrance. For example, in the development of pyrrolo[2,3-d]pyrimidine-based RET inhibitors, substituting the back-pocket with a 4-tert-butylphenyl moiety resulted in a significant loss of biochemical activity compared to smaller or more polar substitutions[3].

Pathway Inhibitor Isoxazole-Amine Derivative (Type II Inhibitor) Receptor Target Kinase (DFG-out) (e.g., FLT3-ITD / RET) Inhibitor->Receptor Binds Hydrophobic Pocket STAT5 STAT5 Pathway Receptor->STAT5 PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Proliferation Tumor Cell Proliferation STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1: Kinase signaling pathway inhibition by isoxazole-amine derivatives, blocking downstream proliferation.

Comparative IC50 Data Across Cell Lines

Because the isolated amine is biologically inert, comparative IC50 profiling is conducted using its direct conjugated derivatives. The table below summarizes the anti-proliferative performance of representative inhibitors synthesized using the tert-butyl(phenyl)isoxazol-amine pharmacophore across distinct cancer cell lines.

Table 1: Cellular IC50 Values of Isoxazol-3-amine Derivatives
Compound Class / DerivativeTarget KinaseCell LineTissue OriginIC50 Value (nM)Efficacy Rationale
CHMFL-FLT3-213 (tert-butylisoxazole urea)[1]FLT3-ITDMV4-11 AML (Blood)< 0.3 nM Sub-nanomolar potency due to perfect fit in the mutated FLT3 DFG-out pocket.
CHMFL-FLT3-213 [1]FLT3-ITDMOLM-13 AML (Blood)< 0.3 nM Confirms high efficacy in secondary FLT3-ITD driven cell line.
CHMFL-FLT3-213 [1]FLT3-WTU937 Lymphoma4,200 nM Demonstrates >10,000-fold selectivity for mutated over wild-type kinases.
AC220 / Quizartinib [2]FLT3-ITDMV4-11 AML (Blood)0.56 nM Clinical-stage validation of the tert-butylisoxazole pharmacophore.
AC220 / Quizartinib [2]Off-TargetA549 Lung Carcinoma> 10,000 nM Lack of target expression renders the compound inactive, proving specificity.
Compound 44 (4-tert-butylphenyl derivative)[3]RETTT Thyroid Cancer> 5,000 nM Steric clash of the bulky phenyl ring in the RET back-pocket reduces efficacy.

Data Interpretation: The data clearly shows that while the tert-butylisoxazole core is a master key for FLT3-ITD driven AML lines (MV4-11, MOLM-13), extending it to a 4-tert-butylphenyl group can drastically reduce efficacy in solid tumor targets like RET due to spatial constraints[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols outline how to determine both the biochemical and cellular IC50 values for compounds derived from 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

Protocol A: Cellular IC50 Determination via CellTiter-Glo (Luminescence)

Causality Check: We use CellTiter-Glo because it quantifies ATP, which is directly proportional to the number of metabolically active cells. This avoids the autofluorescence artifacts common in MTT assays when testing highly conjugated aromatic inhibitors.

  • Cell Seeding: Harvest exponentially growing MV4-11 or A549 cells. Seed at a density of 5,000 cells/well in a solid white 96-well plate using 90 µL of RPMI-1640 supplemented with 10% FBS.

  • Compound Preparation: Dissolve the synthesized isoxazole derivative in 100% DMSO to a 10 mM stock. Create a 10-point, 3-fold serial dilution in DMSO.

  • Treatment: Transfer 1 µL of the serially diluted compound into 9 µL of media, then add 10 µL of this mixture to the cells (final DMSO concentration = 0.1% to prevent solvent toxicity).

  • Incubation: Incubate the plates at 37°C, 5% CO2 for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation & Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a multi-mode microplate reader (e.g., EnVision).

  • Data Analysis: Normalize data against DMSO controls (100% viability) and plot using GraphPad Prism (Non-linear regression, 4-parameter logistic curve) to calculate the IC50.

Protocol B: Biochemical Target Validation (ADP-Glo Kinase Assay)

Causality Check: Cellular cytotoxicity must be proven to be "on-target." The ADP-Glo assay measures the ADP generated by the kinase reaction, providing a direct, non-radioactive measurement of enzyme inhibition.

  • Kinase Reaction: In a 384-well plate, combine 2 µL of the isoxazole inhibitor (serially diluted), 2 µL of purified recombinant FLT3 or RET kinase, and 1 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 minutes at room temperature.

  • ADP-Glo Addition: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Measurement: Measure luminescence and calculate the biochemical IC50.

Workflow Step1 Cell Seeding (96-well plates) Step2 Compound Treatment (Serial Dilution) Step1->Step2 Step3 Incubation (72 hours) Step2->Step3 Step4 CellTiter-Glo Reagent Addition Step3->Step4 Step5 Luminescence Detection Step4->Step5 Step6 Non-linear Regression (IC50 Calculation) Step5->Step6

Fig 2: Standardized high-throughput workflow for determining cellular IC50 values using luminescence.

References

  • Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb4uMNj0lNwC5sFXYC4mZ_LzHe-ZRqyyPO-wxbGco-YzUE7kr3bU4LGnUzbtZozOwgsgZToY5qWf99aQSZVbeGGaqpiQ3O6AIQ4_C6jgGugf2yPxrggRM2IQtbNUo0i8HFzTo0bamlX_oF5PIzswU8]
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLuQYxhTMbqeciJLRxtSD_Iqqarlw89NRMCrxl8fxzvdi2zaIMicANjOpW5E0oj3-2MsWKwD63R4T1RAA1JAqzkOyp-tSCQdhaT2O7FYRMTspCafspEXbFVH8NkzD6XyyTjDXHIfmMDlqcO_Qq]
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed - National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh71fZluM-tuWhSIj2kk1hj2EygQnqb3atw5o-IDBOn-j-_VfwRG-jnDjzvkNbCSh2TCpKIXy5k_iqdxExkd8u4R00Aw-iTPjJNaZmIz_SIA0vlsFzGmIGv1rXmy9kOax5DOI=]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. As drug development professionals, our responsibility extends beyond discovery and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. As drug development professionals, our responsibility extends beyond discovery and synthesis to include the entire lifecycle of a chemical, ensuring that its disposal does not pose a risk to personnel or the environment. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, fostering a culture of safety and accountability in the laboratory.

Hazard Characterization and Risk Assessment

  • Structural Analogs: The molecule contains an isoxazole ring, a primary amine group, and a tert-butylphenyl group. Safety data for similar structures, such as Phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate and 5-Amino-3-phenylisoxazole, indicate potential hazards including acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.[2]

  • Amine Compounds: Aromatic amines can be toxic and require careful handling. The U.S. Environmental Protection Agency (EPA) regulates many amine-based compounds as hazardous waste.[3][4]

  • Default Classification: Based on this analysis, 5-(4-(tert-butyl)phenyl)isoxazol-3-amine must be managed as a hazardous chemical waste. It should be assumed to be toxic if swallowed, an irritant to skin and eyes, and potentially harmful if inhaled.[2][5]

Regulatory Framework: The "Cradle-to-Grave" Responsibility

The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal—a concept known as "cradle-to-grave" responsibility.[6] This means that the generating laboratory is legally responsible for the waste until it is safely disposed of by a licensed facility.[6]

Your institution's Environmental Health and Safety (EHS or EH&S) office is your primary resource for navigating specific local, state, and federal regulations.[7][8] The procedures outlined below are based on federal guidelines and common practices in research institutions.

Standard Operating Procedure (SOP) for Disposal

This protocol covers the disposal of pure, unused 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, as well as contaminated labware and solutions.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following minimum PPE is required when handling this waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile) are mandatory. Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[6][9]

Step 1: Identify the Waste Stream.

  • Solid Waste: Unused or expired solid 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, and materials used for spill cleanup (e.g., absorbent pads, contaminated wipes).

  • Liquid Waste: Solutions containing the compound (e.g., from chromatography or reaction workups). Note that mixing listed hazardous wastes with non-hazardous waste often results in the entire mixture being classified as hazardous.[10]

  • Contaminated Labware: Grossly contaminated items like pipette tips, vials, and gloves.

Step 2: Select the Appropriate Waste Container.

  • Containers must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[9][11][12]

  • For Solids: Use a wide-mouth, sealable container made of polyethylene (HDPE) or glass.

  • For Liquids: Use a sealable plastic or glass bottle. Do not use metal containers for any waste stream unless specifically approved by EHS, due to the risk of corrosion.[12]

Step 3: Accumulate Waste.

  • Keep waste containers closed at all times except when adding waste.[8][11][12]

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[7][8]

  • Do not mix incompatible waste streams. For example, do not add acidic waste to a container holding amine compounds.

Waste Labeling

Accurate labeling is a regulatory requirement and essential for safety.

Step 1: Prepare the Label.

  • Use your institution's official hazardous waste tag. If one is not available, create a label that includes the following information.[8]

  • The words "HAZARDOUS WASTE." [12]

  • The full chemical name: "Waste 5-(4-(tert-butyl)phenyl)isoxazol-3-amine." Do not use abbreviations or chemical formulas.[8][12]

  • List all constituents by percentage if it is a mixture.

  • The date waste was first added to the container (the "accumulation start date").[8]

  • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 2: Affix the Label.

  • Attach the label to the container as soon as the first drop of waste is added.

  • Ensure the label is clearly visible and not obscured.

Storage and Disposal Request
  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is one quart.[1][7] While this compound is not explicitly P-listed, adhering to the lower limit for highly hazardous materials is a best practice.

  • Requesting Pickup: Once the container is full or you no longer need to add to it, submit a chemical waste pickup request to your institution's EHS department.[7][12] Ensure the container is clean on the outside and securely sealed before pickup.

Disposal Protocol Summary

Parameter Specification Rationale & References
Waste Classification Hazardous Chemical WasteAssumed toxic and irritant based on structural analogs.[1][2]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatProtection against potential eye, skin, and respiratory irritation.[2]
Container Type Sealable, compatible plastic (HDPE) or glass bottle.Prevents leaks and dangerous reactions.[9][11][12]
Labeling "HAZARDOUS WASTE," full chemical name, constituents, hazards, accumulation date.Ensures regulatory compliance and safe handling.[8][12]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.Fulfills EPA requirements for waste management.[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing chemical waste in the laboratory.

G Workflow for Disposal of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine start Waste Generation (e.g., unused chemical, contaminated material) assess Assess Hazards (Consult SDS or treat as hazardous) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate container Select Compatible Container (HDPE/Glass, Sealable Lid) segregate->container label Label Container Immediately ('Hazardous Waste', Full Name, Date) container->label store Store in Satellite Accumulation Area (SAA) (Keep container closed) label->store request Container Full or No Longer in Use? store->request request->store No pickup Arrange for EHS Pickup request->pickup Yes end Waste Removed by EHS for Final Disposal pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spills and Exposures

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is small and you are trained to handle it, don personal protective equipment.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.

  • Sweep up the solid material, place it in a sealed container, and label it as hazardous waste.[5]

  • All materials used for cleanup must also be disposed of as hazardous waste.[1]

  • For large spills, evacuate the area and contact your institution's EHS/Safety office immediately.[1]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][13]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

By adhering to these procedures, researchers can ensure that the disposal of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Duke Occupational & Environmental Safety Office. (2020, January 22). Laboratory Chemical Waste Management Practice.
  • Triumvirate Environmental. (2026, February 4).
  • Vanderbilt University Medical Center. (2023, October).
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET: (5-Phenylisoxazol-3-yl)methanol.
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 18).
  • Achemica. (n.d.). 5-(4-(tert-Butyl)phenyl)isoxazol-3-amine.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Phenyl (5-(tert-butyl)isoxazol-3-yl)
  • U.S. Environmental Protection Agency. (2023, May 26).
  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026.
  • Tokyo Chemical Industry. (2025, October 27).
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule.
  • PharmWaste Technologies, Inc. (n.d.).
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171473, 3-Isoxazolamine, 5-(1,1-dimethylethyl)-.
  • U.S. Government Publishing Office. (2024, December 11). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.
  • American Chemistry Council. (n.d.).
  • Defense Centers for Public Health. (2023, January 25). TECHNICAL INFORMATION PAPER: HAZARDOUS DRUG WASTE MANAGEMENT.
  • U.S. Environmental Protection Agency. (2026, January 22). Ammonia.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.

Sources

Handling

A Researcher's Guide to the Safe Handling of 5-(4-(Tert-butyl)phenyl)isoxazol-3-amine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, direct guidance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, direct guidance for the safe handling and disposal of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, ensuring the protection of laboratory personnel and the integrity of our research. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Assessment and Control

The primary hazards associated with 5-(4-(tert-butyl)phenyl)isoxazol-3-amine are presumed to be acute oral toxicity, skin irritation, eye irritation, and respiratory tract irritation, based on data from its structural isomer[1]. Exposure can occur via inhalation of the powder, skin contact, eye contact, or ingestion.

Engineering Controls:

  • Chemical Fume Hood: All handling of solid 5-(4-(tert-butyl)phenyl)isoxazol-3-amine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure[2].

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air environment[3].

Administrative Controls:

  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4][5]. Contaminated clothing should be removed and laundered before reuse[6].

Personal Protective Equipment (PPE)

The following table summarizes the mandatory PPE for handling 5-(4-(tert-butyl)phenyl)isoxazol-3-amine. The selection of appropriate PPE is the first line of defense in preventing chemical exposure.

Protection Type Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any tears or punctures before use.To prevent skin contact and irritation[4][6][7].
Eye Protection Tightly sealing safety goggles or a face shield.To protect eyes from dust particles and splashes, preventing serious eye irritation[4][8][9].
Respiratory Protection An N95 (US) or equivalent dust mask should be used when handling the powder.To prevent inhalation of the compound, which may cause respiratory irritation[1][2].
Skin and Body Protection A laboratory coat must be worn.To protect skin and personal clothing from contamination[2].

Step-by-Step Handling and Disposal Protocol

This protocol provides a clear workflow for the safe handling of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine from initial preparation to final disposal.

Pre-Handling Checklist
  • Verify Equipment: Ensure the chemical fume hood is operational and the safety shower and eyewash station are accessible and have been recently tested[2].

  • Assemble PPE: Put on all required PPE as detailed in the table above.

  • Prepare Workspace: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Review SDS: Although a specific SDS is unavailable, review the SDS for the structural isomer 3-(4-(tert-butyl)phenyl)isoxazol-5-amine to remain familiar with the potential hazards[1].

Handling Procedure
  • Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Use a static-free weighing dish to prevent dispersal of the powder.

  • Solution Preparation: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Cap the container securely before agitating.

  • Spill Management: In case of a small spill, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent[3][9]. Avoid raising dust[7].

Disposal Plan
  • Waste Collection: All solid waste, including contaminated gloves, bench paper, and weighing dishes, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain[7].

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[7][8].

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of 5-(4-(tert-butyl)phenyl)isoxazol-3-amine.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Verify Engineering Controls (Fume Hood, Eyewash) B Don Appropriate PPE A->B C Prepare Work Area B->C D Weigh Compound in Fume Hood C->D E Prepare Solution (if needed) D->E F Conduct Experiment E->F G Segregate Solid & Liquid Waste F->G H Label Waste Containers G->H I Store in Designated Area H->I J End of Process I->J Licensed Disposal

Sources

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